PF2562
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIUJOHYYBNCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism: Selective NaV1.7 Inhibition in Neuropathic Pain
A Technical Guide for Researchers and Drug Development Professionals
Please Note: The initial query requested an in-depth analysis of PF-06260414 for neuropathic pain. Our comprehensive literature review revealed that PF-06260414 is a Selective Androgen Receptor Modulator (SARM) with no current published research linking it to the treatment of neuropathic pain or the inhibition of the NaV1.7 channel. Given the user's specific interest in the molecular mechanism of action for a neuropathic pain therapeutic, this guide has been pivoted to focus on a highly relevant and intensely researched target: the voltage-gated sodium channel NaV1.7. This channel is a genetically validated and promising target for the development of novel analgesics for neuropathic pain.
Executive Summary
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel NaV1.7 has emerged as a key player in pain signaling, making it a prime target for the development of a new generation of analgesics. This technical guide provides a comprehensive overview of the mechanism of action of selective NaV1.7 inhibitors in the context of neuropathic pain. It details the role of NaV1.7 in nociception, the molecular basis of its inhibition, and the preclinical and clinical evidence supporting its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of pain therapeutics.
The Role of NaV1.7 in Nociception and Neuropathic Pain
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[1][2] Its critical role in human pain perception is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to feel pain.[3] Conversely, gain-of-function mutations result in debilitating pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD).[4]
NaV1.7 channels are characterized by their rapid activation and inactivation kinetics and their ability to amplify small, sub-threshold depolarizations in nociceptor terminals. This "gatekeeper" role makes them crucial for setting the threshold for action potential generation and for the repetitive firing of nociceptors in response to noxious stimuli.[5] In neuropathic pain states, the expression and function of NaV1.7 can be altered, contributing to the hyperexcitability of sensory neurons and the generation of spontaneous pain and exaggerated responses to stimuli (hyperalgesia and allodynia).
Signaling Pathway in Neuropathic Pain
The signaling pathway leading from peripheral nerve injury to the sensation of neuropathic pain involves a cascade of events where NaV1.7 plays a pivotal role at the peripheral nociceptor.
Mechanism of Action of Selective NaV1.7 Inhibitors
Selective NaV1.7 inhibitors are designed to specifically block the activity of the NaV1.7 channel, thereby reducing the excitability of nociceptive neurons and dampening the transmission of pain signals. A key feature of many of these inhibitors is their state-dependent binding, meaning they have a higher affinity for the channel in certain conformational states (e.g., open or inactivated) that are more prevalent during periods of high-frequency neuronal firing, a hallmark of neuropathic pain. This state-dependent mechanism allows for targeted inhibition of hyperactive neurons while sparing normally functioning ones, potentially leading to a better side-effect profile compared to non-selective sodium channel blockers.
By binding to the NaV1.7 channel, these inhibitors stabilize the inactivated state, preventing the influx of sodium ions and thereby raising the threshold for action potential generation. This effectively "silences" the hyperexcitable nociceptors responsible for generating neuropathic pain signals.
Quantitative Data from Preclinical and Clinical Studies
The development of selective NaV1.7 inhibitors has been supported by a wealth of preclinical and a growing body of clinical data. The following tables summarize key quantitative findings for representative compounds.
Table 1: In Vitro Potency and Selectivity of Representative NaV1.7 Inhibitors
| Compound | NaV1.7 IC50 (nM) | Selectivity vs. NaV1.5 | Selectivity vs. NaV1.6 | Reference |
| PF-05089771 | 19 | >1000-fold | >100-fold | |
| BIIB074 | 130 | >100-fold | >100-fold | |
| GNE-0439 | 6 | >1000-fold | >100-fold | |
| QLS-81 | 3500 (inactivated state) | Not reported | Not reported |
Table 2: Efficacy of Selective NaV1.7 Inhibitors in Preclinical Models of Neuropathic Pain
| Compound | Animal Model | Pain Endpoint | Efficacy | Reference |
| PF-05089771 | Rat Chronic Constriction Injury (CCI) | Mechanical Allodynia | Significant reversal | |
| BIIB074 | Rat Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Dose-dependent reversal | |
| Tsp1a (peptide) | Mouse Model of IBS (Visceral Pain) | Visceral Motor Response | Significant inhibition |
Table 3: Summary of Clinical Trial Outcomes for Selective NaV1.7 Inhibitors in Neuropathic Pain
| Compound | Indication | Phase | Primary Outcome | Result | Reference |
| PF-05089771 | Painful Diabetic Peripheral Neuropathy | II | Change in weekly average pain score | Not statistically significant vs. placebo | |
| BIIB074 | Trigeminal Neuralgia | IIa | Treatment failure rate | Significant reduction in treatment failure | |
| Lacosamide | NaV1.7-related Small Fiber Neuropathy | III | Change in pain intensity | Mixed results |
Detailed Experimental Protocols
The evaluation of selective NaV1.7 inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Electrophysiology: Patch-Clamp Recordings
Objective: To determine the potency, selectivity, and state-dependency of a compound on NaV1.7 and other sodium channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured under standard conditions.
-
Whole-Cell Patch-Clamp:
-
Cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Voltage protocols are applied to elicit sodium currents and assess the compound's effect on channel gating properties (activation, inactivation, recovery from inactivation).
-
For IC50 determination: A standard voltage pulse is used to elicit a peak current, and the concentration-dependent block by the compound is measured.
-
For state-dependency: Voltage protocols are designed to hold the channels in different states (resting, open, inactivated) to determine the compound's affinity for each state. For example, use-dependent block is assessed by applying high-frequency trains of depolarizing pulses.
-
-
Data Analysis: Current amplitudes are measured and analyzed to determine IC50 values and changes in channel gating parameters.
In Vivo Neuropathic Pain Models: Chronic Constriction Injury (CCI)
Objective: To assess the analgesic efficacy of a compound in a rodent model of nerve injury-induced neuropathic pain.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve.
-
-
Behavioral Testing:
-
Animals are allowed to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using the Hargreaves test. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is measured.
-
-
Drug Administration: The test compound or vehicle is administered (e.g., orally, intraperitoneally) at various doses.
-
Post-Dosing Assessment: Behavioral testing is repeated at different time points after drug administration to determine the compound's effect on pain thresholds.
-
Data Analysis: Changes in PWT and PWL are calculated and compared between treatment groups.
Conclusion and Future Directions
The selective inhibition of the NaV1.7 channel represents a highly promising and genetically validated strategy for the treatment of neuropathic pain. The mechanism of action, centered on reducing the hyperexcitability of peripheral nociceptors, offers the potential for potent analgesia with an improved safety profile over existing therapies. While preclinical studies have been largely successful, the translation to clinical efficacy has been challenging, with mixed results in clinical trials.
Future success in this area will likely depend on several factors, including:
-
Optimizing drug properties: Developing compounds with ideal pharmacokinetic and pharmacodynamic profiles to ensure adequate target engagement at the site of pain generation.
-
Patient stratification: Identifying patient populations most likely to respond to NaV1.7 inhibition, potentially through genetic screening for SCN9A variants.
-
Combination therapies: Exploring the synergistic effects of NaV1.7 inhibitors with other classes of analgesics.
Continued research into the complex biology of NaV1.7 and its role in various pain states will be crucial for unlocking the full therapeutic potential of targeting this key channel in the fight against neuropathic pain.
References
It is important to clarify that PF-06260414 is not a Nav1.7 inhibitor but rather a selective androgen receptor modulator (SARM).[1][2][3] Developed by Pfizer, this compound has been investigated for its potential therapeutic applications in conditions such as cachexia (muscle wasting) and for androgen replacement therapy.[2][4] Clinical trials have evaluated its safety, pharmacokinetics, and pharmacodynamics in healthy male subjects. The mechanism of action of PF-06260414 involves modulating the androgen receptor to produce anabolic effects on muscle and bone with the aim of having a more favorable safety profile than traditional anabolic steroids.
Given this, a Nav1.7 selectivity profile for PF-06260414 does not exist. However, to fulfill the request for an in-depth technical guide, the following sections provide a template for the Nav1.7 selectivity profile of a hypothetical compound, designated "Compound X," structured as requested for researchers, scientists, and drug development professionals.
Nav1.7 Selectivity Profile of Compound X: A Technical Guide (Template)
Introduction
Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Its crucial role in the propagation of nociceptive signals has made the development of selective Nav1.7 inhibitors a key focus of analgesic drug discovery. This document outlines the selectivity profile of Compound X, a novel small molecule inhibitor of Nav1.7, providing detailed data on its potency and selectivity against other sodium channel isoforms, the experimental protocols used for these assessments, and visualizations of the relevant pathways and workflows.
Data Presentation: Selectivity Profile of Compound X
The selectivity of Compound X for Nav1.7 over other Nav channel subtypes was assessed using whole-cell patch-clamp electrophysiology. The following tables summarize the inhibitory concentrations (IC₅₀) of Compound X against a panel of human Nav channels.
Table 1: Potency of Compound X on Nav1.7
| Parameter | Value |
| hNav1.7 IC₅₀ (µM) | 0.015 |
| State Dependence | Inactivated State |
| Hill Slope | 1.1 |
| n (replicates) | > 20 |
Table 2: Selectivity of Compound X against other Nav Subtypes
| Nav Subtype | IC₅₀ (µM) | Selectivity Fold (vs. hNav1.7) |
| hNav1.1 | 1.5 | 100 |
| hNav1.2 | 0.9 | 60 |
| hNav1.3 | 2.1 | 140 |
| hNav1.4 | 3.0 | 200 |
| hNav1.5 | >10 | >667 |
| hNav1.6 | 0.45 | 30 |
| hNav1.8 | >10 | >667 |
| hNav1.9 | >10 | >667 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8, or Nav1.9 channels were used.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
Resting State: Cells were held at a hyperpolarized potential (-120 mV) where most channels are in the resting state. Test pulses to -10 mV were applied to elicit sodium currents.
-
Inactivated State: A depolarizing prepulse to -60 mV for 500 ms was used to induce inactivation before a test pulse to -10 mV. The potency of Compound X was determined by measuring the reduction in peak current amplitude at various concentrations.
-
-
Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the logarithm of the compound concentration. The data were fitted to a four-parameter logistic equation to determine the IC₅₀ values.
Visualizations
Caption: Workflow for determining Nav channel selectivity.
References
The Discovery and Development of PF-06260414: A Selective Androgen Receptor Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06260414 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that was investigated for its potential therapeutic applications, including androgen replacement therapy.[1] As a partial agonist of the androgen receptor (AR), PF-06260414 was designed to elicit the anabolic benefits of androgens on muscle and bone with a reduced impact on androgenic tissues such as the prostate. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of PF-06260414, with a focus on its pharmacological properties, experimental evaluation, and key clinical findings. While detailed proprietary information regarding its initial discovery and synthesis remains undisclosed in publicly available literature, this guide consolidates the current scientific knowledge to inform researchers, scientists, and drug development professionals.
Introduction
The androgen receptor, a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues and the promotion of anabolic effects in tissues like muscle and bone.[2] Traditional androgen therapies, while effective, are often associated with a range of undesirable side effects. The development of selective androgen receptor modulators (SARMs) represents a significant therapeutic advance, aiming to dissociate the anabolic and androgenic effects of androgens.[3] PF-06260414 emerged from these efforts as a promising candidate with a distinct pharmacological profile.
Mechanism of Action
PF-06260414 functions as a selective modulator of the androgen receptor. Upon binding to the AR, it induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, nuclear translocation, and dimerization.[2] This complex then binds to androgen response elements (AREs) on target genes, modulating their transcription. As a partial agonist, PF-06260414 exhibits tissue-selective activity, demonstrating a greater anabolic effect on muscle and bone while having a lesser impact on reproductive organs compared to endogenous androgens like dihydrotestosterone (DHT).[2]
Figure 1: Proposed signaling pathway of PF-06260414.
Preclinical Development
While specific preclinical study reports detailing the discovery and initial characterization of PF-06260414 are not extensively available in the public domain, the general workflow for a SARM candidate is outlined below.
In Vitro Characterization
The initial stages of development would have involved a series of in vitro assays to determine the potency, efficacy, and selectivity of PF-06260414.
Table 1: Summary of In Vitro Characterization
| Parameter | Assay Type | Result | Reference |
| AR Agonist Activity | Cell-based transcriptional reporter assay | EC50: ~0.3 nM | |
| Efficacy vs. DHT | Cell-based transcriptional reporter assay | 79% | |
| Receptor Binding | Competitive binding assay | Potent AR binding | |
| Selectivity | Binding assays against other nuclear receptors (ER, MR, PR) | No binding to ER or MR; weak binding to PR | |
| Antagonist Activity | In the presence of DHT | No antagonist activity observed |
Experimental Protocols (General Methodology)
-
Androgen Receptor Agonist Activity Assay: A common method involves using a mammalian cell line (e.g., CV-1 or MDA-MB-453) co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Cells are treated with varying concentrations of PF-06260414, and the reporter gene activity is measured to determine the EC50 and maximal efficacy relative to a full agonist like DHT.
-
Competitive Binding Assay: This assay assesses the affinity of PF-06260414 for the androgen receptor. A radiolabeled androgen (e.g., 3H-mibolerone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of increasing concentrations of unlabeled PF-06260414. The concentration of PF-06260414 that inhibits 50% of the radioligand binding (IC50) is determined.
In Vivo Evaluation
Following in vitro characterization, PF-06260414 would have been evaluated in animal models to assess its tissue selectivity and anabolic effects.
Figure 2: General workflow for preclinical in vivo evaluation.
Experimental Protocols (General Methodology)
-
Hershberger Assay: This is a standardized in vivo assay to assess the androgenic and anabolic activity of a compound. Immature, castrated male rats are treated with the test compound for a defined period. At the end of the study, the weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) and anabolic-responsive tissues (e.g., levator ani muscle) are measured and compared to control groups. This allows for the determination of the tissue-selective effects of the SARM.
Clinical Development
PF-06260414 advanced to a first-in-human Phase I clinical trial to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.
Trial Identifier: NCT02070939
Study Design
This was a randomized, double-blind, placebo-controlled, single and multiple ascending dose study conducted in healthy male subjects. The study included both Western and Japanese cohorts to assess potential ethnic differences.
Table 2: Summary of Clinical Trial Design
| Parameter | Description |
| Study Phase | Phase I |
| Participants | Healthy male subjects |
| Dosage Regimens | Single Ascending Doses (SAD): 1 mg to 400 mgMultiple Ascending Doses (MAD): 3 mg to 100 mg BID |
| Primary Endpoints | Safety and tolerability (adverse events, physical exams, vital signs, ECGs, laboratory tests) |
| Secondary Endpoints | Pharmacokinetics (Cmax, Tmax, AUC, t1/2)Pharmacodynamics (changes in hypothalamic-pituitary-gonadal axis hormones) |
Pharmacokinetics
PF-06260414 demonstrated favorable pharmacokinetic properties.
Table 3: Summary of Pharmacokinetic Parameters
| Parameter | Value |
| Absorption (Tmax) | ~1-2 hours (fast absorption) |
| Half-life (t1/2) | ~6.9 to 12.8 hours |
| Dose Proportionality | Time-independent and dose-proportional pharmacokinetics |
| Ethnic Differences | Cmax and AUCτ were 98.6% and 79.5% higher, respectively, in Japanese subjects compared to Western subjects. |
Experimental Protocols (General Methodology)
-
Pharmacokinetic Analysis: Serial plasma samples were collected at predefined time points after single and multiple doses of PF-06260414. The concentration of PF-06260414 in plasma was determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were then calculated using non-compartmental analysis.
Pharmacodynamics
The study monitored the effects of PF-06260414 on the hypothalamic-pituitary-gonadal (HPG) axis.
Table 4: Summary of Pharmacodynamic Effects (MAD 100 mg BID regimen)
| Biomarker | Observation |
| Total Testosterone | Maximum placebo-corrected modulation observed |
| Sex Hormone-Binding Globulin (SHBG) | Maximum placebo-corrected modulation observed |
| High-Density Lipoprotein (HDL) | Identified as a sensitive marker to modulation |
Experimental Protocols (General Methodology)
-
Pharmacodynamic Analysis: Blood samples were collected to measure the levels of various hormones and biomarkers, including total testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and SHBG. These analytes are typically measured using validated immunoassays.
Safety and Tolerability
PF-06260414 was generally well-tolerated in the Phase I study, with no serious adverse events reported. The most frequently reported adverse events were an increase in alanine aminotransferase and headache.
Conclusion
PF-06260414 is a selective androgen receptor modulator that demonstrated promising preclinical and early clinical characteristics, including potent AR agonism, favorable pharmacokinetics, and a generally safe profile in healthy volunteers. The data from the first-in-human study confirmed its mechanism of action through the modulation of the HPG axis. While the development of PF-06260414 was discontinued, the information gathered from its investigation contributes to the broader understanding of SARM pharmacology and informs the development of future generations of these tissue-selective anabolic agents. Further research and publication of the detailed preclinical data would be invaluable to the scientific community.
References
Navigating the Nuances of PF-06260414: A Technical Guide for Researchers
A Note to the Researcher: Initial investigations into PF-06260414 for direct applications in inflammatory pain have revealed a nuanced reality. The primary classification of PF-06260414 is not as a traditional anti-inflammatory agent but as a Selective Androgen Receptor Modulator (SARM).[1][2] This guide, therefore, pivots to provide a comprehensive technical overview of PF-06260414 within its established pharmacological context, exploring its mechanism of action and potential, albeit indirect, relevance to pain research, particularly concerning muscle hyperalgesia.
Core Compound Identity and Mechanism of Action
PF-06260414 is an orally active, nonsteroidal Selective Androgen Receptor Modulator (SARM).[1] Unlike traditional anabolic steroids, SARMs exhibit tissue-selective agonism of the androgen receptor (AR), aiming to elicit anabolic effects in muscle and bone while minimizing androgenic effects on other tissues like the prostate.[3]
The primary mechanism of action for PF-06260414 involves binding to the androgen receptor, a DNA-binding transcription factor that regulates gene expression.[1] This binding initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins, translocation from the cytosol to the nucleus, and dimerization. This complex then binds to androgen response elements on DNA, modulating the transcription of target genes. In a cell-based transcriptional reporter assay, PF-06260414 demonstrated potent AR agonist activity with a half-maximal response concentration of approximately 0.3 nM.
Signaling Pathway of PF-06260414
Preclinical and Clinical Data
Pharmacokinetics in Healthy Subjects
A study in healthy subjects evaluated single ascending doses (SADs) from 1 to 400 mg and multiple ascending doses (MADs) from 3 to 100 mg twice daily.
| Parameter | Value | Reference |
| Absorption | Fast (median Tmax: ~1-2 hours) | |
| Mean Half-life (t½) | ~6.9 to 12.8 hours | |
| Pharmacokinetic Properties | Time-independent and dose-proportional |
Tmax: Time to maximum plasma concentration
Safety and Tolerability in Healthy Subjects
In the same study, PF-06260414 was generally well-tolerated.
| Adverse Events (AEs) | Frequency | Reference |
| Serious AEs | None reported | |
| Most Frequent AEs | Increased alanine aminotransferase (7 subjects), Headache (3 subjects) |
Relevance to Pain Research
While not studied for classical inflammatory pain, the analgesic effects of testosterone are documented, and SARMs like PF-06260414 that activate androgen receptors may have similar potential. Studies suggest testosterone can produce analgesia by altering central pain processing and modulating pro- and anti-inflammatory cytokines. A preclinical study using a mouse model of widespread muscle pain demonstrated that daily administration of a SARM alleviated muscle hyperalgesia in both male and female mice. This effect was mediated through androgen receptors, as it was prevented by the androgen receptor blocker flutamide.
Experimental Protocols
In Vivo Assessment of Muscle Hyperalgesia (Adapted from a SARM study)
This protocol is based on a study investigating a SARM in a mouse model of widespread muscle pain and can be adapted for PF-06260414.
-
Animal Model: C57BL/6J mice (male and female).
-
Induction of Pain: Widespread muscle pain can be induced through various established models, such as the acidic saline injection model.
-
Drug Administration:
-
Administer PF-06260414 (e.g., 25 mg/kg, subcutaneously) or vehicle daily for a specified period (e.g., 28 days).
-
To confirm the mechanism, a separate cohort can be pre-treated with an androgen receptor antagonist like flutamide.
-
-
Behavioral Testing:
-
Assess muscle hyperalgesia at baseline and at regular intervals post-drug administration (e.g., days 3, 5, 7, 14, 21, 28).
-
Muscle withdrawal threshold or paw withdrawal frequency in response to mechanical stimulation of the muscle can be measured.
-
-
Primary Endpoint: Reversal of muscle hyperalgesia.
Experimental Workflow for Preclinical Pain Assessment
Future Directions and Considerations
The potential of PF-06260414 in pain research lies in its selective anabolic effects. This could be particularly relevant for conditions where muscle wasting and pain are comorbid, such as in cancer cachexia or certain chronic inflammatory diseases. Future research should focus on elucidating the specific mechanisms by which androgen receptor modulation in muscle tissue might influence nociceptive signaling. It is also crucial to consider the potential for adverse effects, such as hepatotoxicity, which has been reported with some SARM supplements. Further studies are needed to establish a clear safety and efficacy profile for PF-06260414 in the context of pain management.
References
In Vivo Efficacy of PF-06260414 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM), in rodent models. Due to the limited availability of public domain quantitative data for PF-06260414, this guide leverages available information on its mechanism of action and provides representative data from other SARMs to illustrate the expected efficacy and experimental approaches in rodent models of muscle atrophy.
Introduction to PF-06260414 and its Mechanism of Action
PF-06260414 is a selective androgen receptor modulator that has been investigated for its potential therapeutic applications in conditions associated with muscle wasting.[1] As a SARM, PF-06260414 is designed to selectively bind to and activate androgen receptors (AR) in anabolic tissues, such as skeletal muscle and bone, with reduced activity in androgenic tissues like the prostate. This tissue selectivity aims to provide the therapeutic benefits of androgens in promoting muscle growth while minimizing the undesirable side effects associated with traditional anabolic steroids.[2][3]
The primary mechanism of action for PF-06260414 involves its function as a partial agonist of the androgen receptor.[4] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-activators and the subsequent transcription of target genes.[5] This signaling cascade ultimately results in increased protein synthesis and a reduction in protein degradation, leading to muscle hypertrophy.
Signaling Pathway of Androgen Receptor Activation in Skeletal Muscle
The activation of the androgen receptor by a SARM like PF-06260414 initiates a complex signaling cascade within skeletal muscle cells, promoting an anabolic state. The following diagram illustrates the key steps in this pathway.
Quantitative Data on SARM Efficacy in Rodent Models
Table 1: Effects of MK-4541 on Lean Body Mass and Muscle Function in Castrated Mice
| Treatment Group | Change in Lean Body Mass (%) | Change in Grip Strength (%) |
| Vehicle | - | - |
| MK-4541 | Increased | Increased |
Note: This study demonstrated that MK-4541 exhibited anabolic activity in androgen-deficient conditions, leading to an increase in lean body mass and muscle function.
Table 2: Effects of S-4 on Bone and Muscle Parameters in Ovariectomized Rats
| Parameter | Vehicle | S-4 Treatment |
| Whole Body Bone Mineral Density (BMD) | Decreased | Restored to intact control levels |
| Femoral Strength | Decreased | Increased |
| Skeletal Muscle Mass | Decreased | Increased |
Note: This study showed that S-4 was effective in preventing bone loss and increasing skeletal muscle mass in a model of postmenopausal osteoporosis.
Experimental Protocols for In Vivo Efficacy Studies in Rodent Models
The following is a generalized experimental protocol for evaluating the in vivo efficacy of a SARM, such as PF-06260414, in a rodent model of muscle atrophy. This protocol is based on standard methodologies used in preclinical pharmacology.
Animal Model
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Model of Muscle Atrophy:
-
Orchidectomy (Castration): Surgical removal of the testes to induce an androgen-deficient state, leading to muscle atrophy. This is a relevant model for studying the anabolic effects of SARMs in a low-androgen environment.
-
Hindlimb Unloading: A model that simulates muscle disuse atrophy by preventing the hindlimbs from bearing weight.
-
Immobilization: Casting one of the hindlimbs to induce localized muscle atrophy.
-
Aging (Sarcopenia): Using aged rodents to model the age-associated loss of muscle mass and function.
-
Drug Administration
-
Compound Preparation: The SARM is typically dissolved or suspended in a suitable vehicle, such as a solution of polyethylene glycol (PEG), carboxymethylcellulose (CMC), or corn oil.
-
Route of Administration: Oral gavage is a common and clinically relevant route for orally active compounds like PF-06260414. Subcutaneous or intraperitoneal injections are also used.
-
Dosing Regimen: The dose and frequency of administration are determined based on preliminary pharmacokinetic and dose-ranging studies. Dosing is typically performed daily for a period of several weeks.
Efficacy Endpoints
-
Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani) are dissected and weighed.
-
Grip Strength: A non-invasive method to assess limb muscle function using a grip strength meter.
-
Histological Analysis: Muscle fiber cross-sectional area is measured from stained muscle sections to assess hypertrophy.
-
Biomarker Analysis: Expression of genes and proteins involved in muscle anabolism and catabolism can be measured using techniques like qPCR and Western blotting.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a SARM in a rodent model.
Conclusion
PF-06260414, as a selective androgen receptor modulator, holds therapeutic promise for conditions characterized by muscle wasting. While specific preclinical efficacy data in rodent models for this compound are not widely published, the well-established mechanism of action of SARMs and data from analogous compounds strongly suggest its potential to increase muscle mass and improve muscle function. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of PF-06260414 and other novel SARMs in preclinical settings. Further research is warranted to fully elucidate the in vivo efficacy profile of PF-06260414 in various rodent models of muscle atrophy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 3. Antibody blockade of activin type II receptors preserves skeletal muscle mass and enhances fat loss during GLP-1 receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling PF-06260414: A Technical Guide to a Selective Androgen Receptor Modulator
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-06260414, a compound identified as a Selective Androgen Receptor Modulator (SARM). It is important to note at the outset that a thorough review of available scientific literature indicates PF-06260414's mechanism of action is centered on the androgen receptor. There is no current scientific evidence to support a role for this compound in the modulation of sensory neuron excitability. This document will, therefore, focus on the established pharmacology of PF-06260414 as a SARM, presenting the available data in a structured and technically detailed format.
Core Compound Identity and Mechanism of Action
PF-06260414 is a nonsteroidal, orally active Selective Androgen Receptor Modulator.[1][2] SARMs represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The primary therapeutic goal of SARMs is to harness the anabolic effects of androgens in tissues such as muscle and bone, while minimizing the undesirable androgenic side effects in tissues like the prostate.[3]
The mechanism of action of PF-06260414 involves binding to the androgen receptor, a ligand-activated nuclear transcription factor. This binding initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the AR-ligand complex into the nucleus.[1] Within the nucleus, the complex binds to androgen response elements on the DNA, thereby modulating the transcription of target genes. It is hypothesized that the tissue-specific effects of SARMs are due to the unique conformational changes they induce in the AR, which in turn leads to differential recruitment of co-regulator proteins in various cell types.[3] In a cell-based transcriptional reporter assay, PF-06260414 was shown to be a potent partial agonist of the androgen receptor.
Caption: Signaling pathway of PF-06260414 as a SARM.
Quantitative Data Summary
The following tables provide a consolidated view of the pharmacokinetic, pharmacodynamic, and safety data for PF-06260414, primarily derived from a first-in-human clinical study.
Table 1: Pharmacokinetic Profile of PF-06260414
| Parameter | Finding | Citation |
| Absorption (Tmax) | Fast, with median Tmax of approximately 1-2 hours. | |
| Half-life (t½) | Mean half-life ranges from approximately 6.9 to 12.8 hours. | |
| Pharmacokinetics | Time-independent and dose-proportional. |
Table 2: Pharmacodynamic Effects of PF-06260414
| Biomarker | Effect | Citation |
| Sex Hormone-Binding Globulin (SHBG) | Most sensitive to modulation; maximum placebo-corrected modulation observed at the 100-mg BID regimen. | |
| Total Testosterone | Most sensitive to modulation; maximum placebo-corrected modulation observed at the 100-mg BID regimen. | |
| HDL Cholesterol | Sensitive to modulation; reductions in HDL have been reported. |
Table 3: Safety and Tolerability Overview
| Aspect | Details | Citation |
| Serious Adverse Events | None reported in the initial human study. | |
| Most Frequent Adverse Events | Increase in alanine aminotransferase (ALT) and headache. | |
| Hepatocellular Injury | Associated with mild hepatocellular injuries. |
Experimental Protocols
The primary methodology for evaluating PF-06260414 in humans has been through a randomized, double-blind, placebo-controlled, single and multiple ascending dose clinical trial (NCT02070939).
Study Design and Execution
-
Participants: Healthy male subjects, including cohorts of Western and Japanese ethnicity.
-
Single Ascending Dose (SAD) Phase: Doses ranging from 1 to 400 mg were administered.
-
Multiple Ascending Dose (MAD) Phase: Doses ranged from 3 to 100 mg administered twice daily (BID). A 60-mg once-daily cohort was also included.
-
Primary Endpoints: Assessment of safety and tolerability through monitoring of adverse events, physical examinations, vital signs, ECGs, and clinical laboratory results.
-
Secondary Endpoints:
-
Pharmacokinetic analysis: Plasma concentrations of PF-06260414 were measured at various time points to determine key PK parameters.
-
Pharmacodynamic analysis: Changes from baseline in hypothalamic-pituitary-gonadal (HPG) axis hormones (total testosterone, free testosterone, estradiol, LH, FSH, SHBG), Prostate Specific Antigen (PSA), and lipid panels were evaluated.
-
Caption: Experimental workflow for the clinical evaluation of PF-06260414.
References
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular targets of PF-06260414, a compound primarily identified as a potent and selective androgen receptor modulator (SARM). Contrary to the initial inquiry, extensive investigation of scientific literature reveals no evidence of PF-06260414 interacting with the voltage-gated sodium channel Nav1.7. Instead, its pharmacological activity is centered on the androgen receptor (AR). This document will detail the on-target and off-target interactions of PF-06260414, present quantitative data on its activity, describe the experimental protocols used for its characterization, and visualize the relevant signaling pathways.
Primary Molecular Target: The Androgen Receptor
PF-06260414 is a nonsteroidal SARM designed for androgen replacement therapy.[1] Its principal mechanism of action involves binding to and modulating the activity of the androgen receptor, a ligand-activated transcription factor crucial for the development and maintenance of male sexual characteristics.[2][3]
Quantitative Analysis of Androgen Receptor Activation
The potency and efficacy of PF-06260414 at the androgen receptor have been quantified using cell-based transcriptional reporter assays. In these experiments, PF-06260414 demonstrated potent partial agonist activity.
| Compound | Target | Assay Type | Parameter | Value | Efficacy (vs. DHT) | Reference |
| PF-06260414 | Androgen Receptor (AR) | Transcriptional Reporter Assay | EC50 | ~0.3 nM | 79% | [2] |
Table 1: Functional Activity of PF-06260414 at the Androgen Receptor.
Selectivity Profile: Off-Target Assessment
A key aspect of SARM development is ensuring tissue-selective effects with minimal off-target activity, particularly at other steroid hormone receptors. PF-06260414 has been evaluated for its binding to other nuclear receptors, demonstrating a high degree of selectivity for the androgen receptor.
| Compound | Off-Target | Assay Type | Result | Reference |
| PF-06260414 | Estrogen Receptor (ER) | Competitive Binding Assay | No binding observed | [2] |
| PF-06260414 | Mineralocorticoid Receptor (MR) | Competitive Binding Assay | No binding observed | |
| PF-06260414 | Progesterone Receptor (PR) | Competitive Binding Assay | Weak binding observed |
Table 2: Selectivity Profile of PF-06260414 against other Steroid Hormone Receptors.
Signaling Pathway of the Androgen Receptor
PF-06260414 exerts its effects by modulating the canonical androgen receptor signaling pathway. The binding of an agonist, such as PF-06260414, to the androgen receptor initiates a cascade of events leading to the regulation of target gene expression.
References
Early-Stage Research on PF-06260414: A Potential Avenue for Chronic Pain Management
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Chronic pain represents a significant unmet medical need, affecting millions worldwide with often inadequate treatment options. The selective androgen receptor modulator (SARM) PF-06260414, initially investigated for conditions related to muscle wasting, is emerging as a potential candidate for chronic pain therapy. This technical guide provides a comprehensive overview of the early-stage research surrounding PF-06260414, focusing on its mechanism of action, preclinical evidence in relevant pain models, and detailed experimental protocols. While direct preclinical studies on PF-06260414 in chronic pain models are not yet publicly available, this guide leverages data from studies on other SARMs to illustrate the potential therapeutic rationale and experimental approaches.
Core Mechanism of Action: Androgen Receptor Modulation in Nociception
PF-06260414 is a nonsteroidal SARM that selectively binds to and activates androgen receptors (ARs). ARs, traditionally associated with reproductive functions, are also expressed in key areas of the nervous system involved in pain processing, including dorsal root ganglion (DRG) neurons. The analgesic effects of androgens are thought to be mediated through the activation of these receptors, leading to a cascade of downstream signaling events that can modulate neuronal excitability and inflammation.
Signaling Pathway of Androgen Receptor in Dorsal Root Ganglion Neurons
The binding of a SARM like PF-06260414 to the androgen receptor in the cytoplasm of a DRG neuron is hypothesized to initiate a series of events leading to analgesic effects. This includes the translocation of the activated receptor complex into the nucleus, where it can modulate the transcription of genes involved in pain signaling.
An In-Depth Technical Guide to the Chemical Structure of PF-06260414
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06260414 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer for conditions associated with muscle weakening. As a partial agonist of the androgen receptor (AR), it is designed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on reproductive tissues. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological characterization.
Chemical Identity and Physicochemical Properties
PF-06260414 is a complex heterocyclic molecule featuring an isoquinoline core linked to a substituted thiadiazinane dioxide moiety. Its precise stereochemistry is critical for its biological activity.
Table 1: Chemical Identifiers for PF-06260414
| Identifier | Value |
| IUPAC Name | 6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile |
| CAS Number | 1612755-71-1 |
| Molecular Formula | C₁₄H₁₄N₄O₂S |
| SMILES | C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N |
| InChI Key | ZKAVFOXYJCREBQ-SNVBAGLBSA-N |
Table 2: Physicochemical and Pharmacological Properties of PF-06260414
| Property | Value | Reference |
| Molecular Weight | 302.35 g/mol | [1] |
| Exact Mass | 302.0837 Da | [1] |
| Target | Androgen Receptor (AR) | [1] |
| Mechanism of Action | Partial Agonist | [1] |
| EC₅₀ (in vitro) | ~0.3 nM (in AR transcriptional reporter assay) | [1] |
| Efficacy vs. DHT | ~79% | |
| Median Tₘₐₓ (Humans) | ~1-2 hours | |
| Mean Half-life (t₁/₂) (Humans) | ~6.9 to 12.8 hours |
Mechanism of Action and Signaling Pathway
PF-06260414 functions as a selective modulator of the androgen receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. The canonical AR signaling pathway is initiated when an androgen, such as dihydrotestosterone (DHT), binds to the AR located in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and subsequent translocation into the nucleus.
Once in the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding facilitates the recruitment of co-regulators and the assembly of the transcriptional machinery, ultimately modulating the expression of genes responsible for the anabolic and androgenic effects of androgens.
PF-06260414 mimics the action of endogenous androgens by binding to and activating the AR. Its "selective" nature implies that the conformational change it induces in the AR, and the subsequent interaction with tissue-specific co-regulators, favors anabolic activity (e.g., in muscle and bone) while minimizing androgenic activity in tissues like the prostate and skin.
Experimental Protocols
Detailed experimental procedures for the synthesis and biological evaluation of PF-06260414 are outlined in patent literature, primarily WO 2014/087298. The following protocols are representative of the methods employed.
Chemical Synthesis Workflow
The synthesis of PF-06260414 involves a multi-step process culminating in the coupling of the isoquinoline and thiadiazinane dioxide moieties. The general workflow is depicted below. Note: This is a representative scheme; specific reagents and conditions are detailed in the patent literature.
Androgen Receptor Agonist Assay Protocol (Representative)
The functional activity of PF-06260414 as an AR agonist can be determined using a cell-based transcriptional reporter assay. The following protocol is adapted from methods described by Pfizer for characterizing SARM compounds.
-
Cell Culture and Transfection:
-
CV-1 cells (monkey kidney fibroblast) are cultured in appropriate growth media.
-
Cells are transiently transfected in T225 cm² flasks using Lipofectamine with two plasmids:
-
An expression vector containing the full-length human Androgen Receptor (AR) cDNA (e.g., in pcDNA3).
-
A reporter vector containing a luciferase cDNA under the control of a promoter with an Androgen Response Element (ARE) (e.g., in pGL3).
-
-
The transfection is carried out for 4 hours in a basal media formulation.
-
-
Compound Treatment:
-
After transfection, cells are harvested, washed, and resuspended in a specialized assay media.
-
Cells are then plated into 96-well assay plates.
-
Test compounds (e.g., PF-06260414) are serially diluted and added to the wells. Cells are incubated with the compounds for 18-24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Luminescence Detection and Data Analysis:
-
Following incubation, a luciferase detection reagent (e.g., Steady-Glo®) is added to each well.
-
The plates are incubated for 5-10 minutes to allow for cell lysis and signal generation.
-
Luminescence is measured using a plate reader.
-
Data is analyzed using a 4-parameter logistic fit model to determine the EC₅₀ (the concentration at which 50% of the maximal response is observed) and the percent efficacy relative to a reference full agonist like DHT.
-
Competitive Binding Assay Protocol (General)
To determine the binding affinity of a compound to the AR, a competitive binding assay is typically used. This can be performed using various formats, such as a fluorescence polarization (FP) assay.
-
Reagent Preparation:
-
Prepare an assay buffer containing a reducing agent like DTT to maintain protein stability.
-
Reagents required:
-
Recombinant human AR Ligand-Binding Domain (LBD).
-
A fluorescently labeled AR ligand (fluorescent probe) with known high affinity.
-
The test compound (PF-06260414).
-
-
-
Assay Procedure:
-
The AR-LBD and the fluorescent probe are combined in the assay buffer and allowed to equilibrate, forming a complex that emits highly polarized light.
-
Serial dilutions of the test compound are added to the wells of a microplate (e.g., a 384-well plate).
-
The pre-formed AR/probe complex is then added to the wells containing the test compound.
-
The plate is incubated for a set period (e.g., 4-8 hours) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization value of each well is measured using a suitable plate reader.
-
If the test compound binds to the AR, it displaces the fluorescent probe. The displaced probe tumbles more rapidly in solution, resulting in a decrease in the polarization value.
-
The IC₅₀ (the concentration of the test compound that displaces 50% of the bound fluorescent probe) is calculated by plotting the polarization values against the logarithm of the test compound concentration. This value is indicative of the compound's binding affinity for the receptor.
-
Conclusion
PF-06260414 is a meticulously designed nonsteroidal SARM with a distinct chemical structure that confers potent and selective partial agonism at the androgen receptor. Its favorable pharmacokinetic profile and demonstrated anabolic potential underscore its development for treating muscle-wasting conditions. The experimental protocols for its synthesis and characterization rely on established principles of medicinal chemistry and molecular pharmacology, enabling the precise determination of its biological activity. This guide provides a foundational technical overview for professionals engaged in the research and development of next-generation androgen receptor modulators.
References
Methodological & Application
Application Notes and Protocols for PF-06260414 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260414 is a potent and orally active nonsteroidal Selective Androgen Receptor Modulator (SARM)[1][2]. As a partial agonist of the androgen receptor (AR), it exhibits tissue-selective anabolic effects, making it a candidate for therapies addressing muscle weakening conditions[1]. While the genomic actions of androgens and SARMs, regulating gene transcription, are well-documented, emerging evidence highlights rapid, non-genomic signaling pathways that can modulate the activity of various ion channels[1][2]. These non-genomic effects are often initiated by membrane-associated or cytoplasmic androgen receptors and can lead to swift changes in cellular excitability through the modulation of ion channel currents.
Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function with high temporal and electrical resolution. The application of this technique is crucial for characterizing the potential off-target effects or novel mechanisms of action of drugs like PF-06260414 on excitable cells, such as neurons and cardiomyocytes, as well as non-excitable cells where ion channels play vital physiological roles. Understanding the interaction of PF-06260414 with ion channels can provide critical insights into its pharmacological profile and safety.
These application notes provide a detailed protocol for investigating the effects of PF-06260414 on ion channels using patch-clamp electrophysiology. The focus will be on cell lines endogenously expressing the androgen receptor, which are relevant for studying androgen-related signaling.
Signaling Pathways and Experimental Workflow
The non-genomic action of androgens can be initiated through membrane-bound androgen receptors (mAR) or cytoplasmic ARs, leading to the activation of downstream signaling cascades that can modulate ion channel activity.
Figure 1: Simplified signaling pathway of non-genomic AR modulation of ion channels.
The experimental workflow for assessing the impact of PF-06260414 on ion channel currents using patch-clamp is a multi-step process.
References
Protocol for the Preparation of PF-06260414 Solutions for In Vitro Cellular Assays
Application Note
This document provides a detailed protocol for the dissolution and preparation of PF-06260414, a selective androgen receptor modulator (SARM), for use in a variety of in vitro cellular assays. Due to the hydrophobic nature of PF-06260414, careful preparation is required to ensure its solubility and bioavailability in aqueous cell culture media. This protocol outlines the recommended procedures for creating a concentrated stock solution in dimethyl sulfoxide (DMSO) and subsequent dilution for final assay concentrations, while minimizing solvent-induced cytotoxicity.
PF-06260414 is a nonsteroidal SARM that has been investigated for its potential therapeutic applications. In vitro studies are crucial for elucidating its mechanism of action, potency, and selectivity. The compound acts as a potent agonist of the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to androgens, the AR translocates to the nucleus, where it regulates the expression of target genes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of PF-06260414 solutions.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₄N₄O₂S |
| Molecular Weight | 302.35 g/mol |
| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |
| Aqueous Solubility | Insoluble in water |
| Recommended Stock Concentration | 10 mM in DMSO |
| Storage of Powder | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[1] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) to minimize cytotoxicity. |
Experimental Protocols
Materials
-
PF-06260414 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate PF-06260414 Powder: Allow the vial containing the PF-06260414 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of PF-06260414 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of PF-06260414.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 302.35 g/mol = 0.0030235 g = 3.02 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the PF-06260414 powder. For a 10 mM stock solution from 3.02 mg of powder, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM PF-06260414 stock solution at room temperature.
-
Serial Dilution (Intermediate Dilutions): It is recommended to perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. This helps to ensure accurate and homogenous mixing. Prepare intermediate dilutions in sterile tubes.
-
Final Dilution into Assay Medium: Add the appropriate volume of the intermediate dilutions to the cell culture medium that will be used in the assay. Ensure that the final concentration of DMSO in the well is less than or equal to 0.5%.
-
Example Dilution for a 100 nM Final Concentration:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution in cell culture medium to get a 100 µM solution (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
Prepare a 1:1000 final dilution of the 100 µM intermediate solution into the final assay volume. For example, add 1 µL of the 100 µM solution to 1 mL of cell culture medium to achieve a final concentration of 100 nM. The final DMSO concentration in this example would be 0.001%, which is well below the recommended limit.
-
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
-
Mix Thoroughly: Gently mix the final working solutions by pipetting up and down before adding to the cells.
Visualizations
Caption: Signaling pathway of PF-06260414 as an androgen receptor agonist.
Caption: Workflow for preparing PF-06260414 for in vitro assays.
References
Application of PF-06260414 in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PF-06260414, a selective androgen receptor modulator (SARM), in high-throughput screening (HTS) assays. PF-06260414 is a potent, nonsteroidal partial agonist of the androgen receptor (AR), making it a valuable tool for studying AR signaling and for the discovery of novel AR-targeted therapeutics.[1]
Introduction to PF-06260414
PF-06260414 is an orally active SARM that has been investigated for its potential therapeutic applications in conditions such as muscle weakening.[1] As a partial agonist, it selectively binds to the androgen receptor and initiates a signaling cascade that leads to the transcription of androgen-responsive genes.[1] Its mechanism of action involves binding to the AR, which then undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus to act as a DNA-binding transcription factor.[1]
High-Throughput Screening Applications
Due to its specific interaction with the androgen receptor, PF-06260414 is an excellent reference compound for various HTS applications aimed at identifying novel AR modulators. These applications include:
-
Primary Screening: Identifying initial "hits" from large compound libraries that either mimic (agonists) or block (antagonists) the effect of androgens.
-
Secondary Screening and Hit Confirmation: Validating the activity of primary hits and determining their potency and efficacy.
-
Mechanism of Action Studies: Characterizing the mode of action of novel compounds by comparing their effects to those of PF-06260414.
-
Selectivity Profiling: Assessing the selectivity of new compounds for the androgen receptor over other nuclear receptors.
Quantitative Data Summary
The following tables summarize key quantitative data for PF-06260414 in a representative cell-based androgen receptor transcriptional activation assay.
Table 1: Potency and Efficacy of PF-06260414
| Compound | Assay Type | EC50 (nM) | Efficacy (% vs. DHT) |
| PF-06260414 | Cell-based transcriptional reporter assay | ~0.3 | 79% |
Data sourced from a cell-based transcriptional reporter assay.[1]
Table 2: Representative HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-Factor | 0.68 ± 0.06 | A measure of assay quality, with a value >0.5 indicating an excellent assay for HTS. |
| Signal-to-Background (S/B) Ratio | 6.63 ± 0.55 | The ratio of the signal from a positive control (e.g., PF-06260414) to a negative control (vehicle). |
| Coefficient of Variation (%CV) | 8.59% ± 0.80 | A measure of the variability of the data. |
These are representative values for a high-quality androgen receptor agonist HTS assay and may vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway initiated by PF-06260414.
High-Throughput Screening Experimental Workflow
Caption: A typical workflow for a cell-based HTS assay for AR agonists.
Experimental Protocols
The following is a representative protocol for a cell-based androgen receptor transcriptional activation assay in a 384-well format, suitable for high-throughput screening.
Materials and Reagents
-
Cell Line: A mammalian cell line stably co-transfected with a human androgen receptor expression vector and an androgen response element (ARE)-driven luciferase reporter vector (e.g., CHO-K1, HEK293, or HepG2 cells).
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Medium: Phenol red-free medium supplemented with charcoal-stripped FBS to reduce background androgen levels.
-
PF-06260414: Stock solution in DMSO.
-
Test Compounds: Compound library plates with compounds dissolved in DMSO.
-
Control Compounds: Dihydrotestosterone (DHT) as a full agonist positive control and a vehicle control (DMSO).
-
Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Bright-Glo™, ONE-Glo™).
-
384-well Plates: White, solid-bottom plates for luminescence assays.
-
Liquid Handling System: Automated liquid handler for dispensing cells and reagents.
-
Plate Reader: A luminometer capable of reading 384-well plates.
Protocol
-
Cell Seeding:
-
Culture the AR-reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in assay medium to a final concentration of 5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of PF-06260414 and DHT in assay medium. The final concentrations should cover a range suitable for generating a dose-response curve (e.g., 0.01 nM to 1 µM).
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions (PF-06260414, DHT, library compounds, and DMSO vehicle) to the assay plates.
-
The final DMSO concentration in the assay wells should be kept below 0.5% to avoid cytotoxicity.
-
-
Incubation:
-
Incubate the assay plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for receptor activation and reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well using an automated liquid handler.
-
Incubate the plates for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Quality Control:
-
Calculate the Z'-factor using the signals from the positive control (e.g., 100 nM DHT) and negative control (DMSO) wells. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
Calculate the Signal-to-Background (S/B) ratio by dividing the mean signal of the positive control by the mean signal of the negative control.
-
-
Dose-Response Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of DHT (100% activation).
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy for PF-06260414 and other active compounds.
-
-
Hit Identification:
-
For primary screening of a compound library, "hits" are typically identified as compounds that produce a signal greater than a certain threshold (e.g., 3 standard deviations above the mean of the negative control).
-
-
References
Application Notes and Protocols: PF-06260414 for Diabetic Neuropathy Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes, often leading to chronic, intractable pain. Current therapeutic options provide limited efficacy and are frequently associated with significant side effects. PF-06260414 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potent partial agonist activity at the androgen receptor (AR)[1]. Emerging evidence suggests a significant role for androgen signaling in the modulation of neuropathic pain and in promoting nerve health.
Studies have indicated that testosterone and its metabolites can exert analgesic effects in models of diabetic neuropathic pain[1][2]. Furthermore, functional androgen receptor signaling is essential for the enhancement of peripheral nerve regeneration[3]. Selective androgen receptor modulators (SARMs), such as PF-06260414, are designed to selectively activate AR in specific tissues, potentially offering the therapeutic benefits of androgens while minimizing undesirable androgenic side effects[4]. Preclinical research on other SARMs has shown promise in providing neuroprotection and alleviating hyperalgesia in various pain models.
These application notes provide a comprehensive, albeit hypothetical, preclinical protocol for evaluating the therapeutic potential of PF-06260414 in a well-established animal model of diabetic neuropathy pain.
Hypothesized Mechanism of Action
We hypothesize that PF-06260414, by selectively activating androgen receptors in the peripheral and central nervous system, will alleviate diabetic neuropathic pain through a combination of neuroprotective and anti-inflammatory actions. Activation of AR in sensory neurons may modulate pain signaling pathways, while also promoting the repair and regeneration of damaged nerve fibers.
Signaling Pathway of PF-06260414
Caption: Signaling pathway of PF-06260414.
Experimental Protocols
Animal Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy
The streptozotocin (STZ)-induced model of type 1 diabetes is a widely used and well-characterized model for studying diabetic neuropathy.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g).
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (60 mg/kg) dissolved in cold 0.1 M citrate buffer (pH 4.5). Control animals receive an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Development of Neuropathy: Diabetic animals typically develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, within 3-4 weeks of STZ injection.
Dosing and Administration of PF-06260414
-
Formulation: PF-06260414 is dissolved in a vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Dosing Regimen: Based on its oral bioavailability and half-life, a once-daily oral gavage administration is proposed.
-
Treatment Groups (n=10 per group):
-
Group 1: Non-diabetic Control + Vehicle
-
Group 2: Diabetic Control + Vehicle
-
Group 3: Diabetic + PF-06260414 (Low Dose, e.g., 3 mg/kg)
-
Group 4: Diabetic + PF-06260414 (High Dose, e.g., 10 mg/kg)
-
Group 5: Diabetic + Pregabalin (Positive Control, e.g., 30 mg/kg)
-
-
Treatment Duration: Treatment commences 4 weeks after STZ injection and continues for 4 weeks.
Behavioral Testing for Neuropathic Pain
Behavioral assessments are performed at baseline (before treatment) and weekly throughout the treatment period.
-
Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for 30 minutes.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Rats are placed in Plexiglas chambers on a glass plate and allowed to acclimate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time of 20 seconds is set to prevent tissue damage.
-
Biochemical and Histological Analysis
At the end of the treatment period, animals are euthanized, and tissues are collected for further analysis.
-
Intraepidermal Nerve Fiber Density (IENFD):
-
Plantar skin biopsies are collected from the hind paws.
-
Tissues are fixed, sectioned, and stained with an antibody against protein gene product 9.5 (PGP9.5), a pan-neuronal marker.
-
The number of nerve fibers crossing the dermal-epidermal junction is counted and expressed as fibers/mm.
-
-
Gene Expression Analysis (qRT-PCR):
-
Dorsal root ganglia (DRG) and spinal cord tissue are collected.
-
RNA is extracted, and qRT-PCR is performed to measure the expression of genes related to inflammation (e.g., TNF-α, IL-1β) and neurotrophic factors (e.g., BDNF, NGF).
-
Experimental Workflow
Caption: Proposed experimental workflow.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the proposed study.
Table 1: Effect of PF-06260414 on Mechanical Allodynia (Paw Withdrawal Threshold, g)
| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |
| Non-diabetic Control | 14.5 ± 1.2 | 14.8 ± 1.1 | 15.0 ± 1.3 | 14.7 ± 1.0 | 14.9 ± 1.2 |
| Diabetic Control | 4.2 ± 0.5 | 4.0 ± 0.6 | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.4 |
| Diabetic + PF-06260414 (3 mg/kg) | 4.3 ± 0.6 | 6.5 ± 0.7 | 8.2 ± 0.8 | 9.5 ± 0.9 | 10.8 ± 1.0 |
| Diabetic + PF-06260414 (10 mg/kg) | 4.1 ± 0.4 | 7.8 ± 0.8 | 10.1 ± 0.9 | 12.5 ± 1.1 | 13.8 ± 1.2 |
| Diabetic + Pregabalin (30 mg/kg) | 4.4 ± 0.5 | 8.5 ± 0.9 | 11.2 ± 1.0 | 12.8 ± 1.1 | 13.5 ± 1.3 |
Data are presented as mean ± SEM.
Table 2: Effect of PF-06260414 on Thermal Hyperalgesia (Paw Withdrawal Latency, s)
| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |
| Non-diabetic Control | 10.2 ± 0.8 | 10.5 ± 0.7 | 10.3 ± 0.9 | 10.6 ± 0.8 | 10.4 ± 0.7 |
| Diabetic Control | 5.1 ± 0.4 | 4.8 ± 0.5 | 4.5 ± 0.3 | 4.2 ± 0.4 | 4.0 ± 0.3 |
| Diabetic + PF-06260414 (3 mg/kg) | 5.3 ± 0.5 | 6.8 ± 0.6 | 7.5 ± 0.7 | 8.1 ± 0.6 | 8.8 ± 0.7 |
| Diabetic + PF-06260414 (10 mg/kg) | 5.0 ± 0.4 | 7.5 ± 0.6 | 8.8 ± 0.8 | 9.5 ± 0.7 | 10.1 ± 0.8 |
| Diabetic + Pregabalin (30 mg/kg) | 5.2 ± 0.6 | 8.0 ± 0.7 | 9.1 ± 0.8 | 9.8 ± 0.9 | 10.0 ± 0.8 |
Data are presented as mean ± SEM.
Table 3: Histological and Biochemical Endpoints
| Treatment Group | IENFD (fibers/mm) | TNF-α mRNA (fold change) | BDNF mRNA (fold change) |
| Non-diabetic Control | 15.2 ± 1.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Diabetic Control | 6.8 ± 0.9 | 3.5 ± 0.4 | 0.4 ± 0.1 |
| Diabetic + PF-06260414 (3 mg/kg) | 9.5 ± 1.1 | 2.1 ± 0.3 | 0.7 ± 0.1 |
| Diabetic + PF-06260414 (10 mg/kg) | 12.8 ± 1.3 | 1.4 ± 0.2 | 0.9 ± 0.2 |
| Diabetic + Pregabalin (30 mg/kg) | 8.1 ± 1.0 | 2.8 ± 0.4 | 0.5 ± 0.1 |
Data are presented as mean ± SEM.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of PF-06260414 as a potential therapeutic for diabetic neuropathic pain. The hypothesized mechanism, supported by the role of androgen signaling in pain and nerve function, suggests that PF-06260414 could offer a novel, disease-modifying approach to this challenging condition. The successful completion of these studies would provide the necessary foundation for further investigation and potential clinical development.
References
- 1. Diabetic neuropathic pain: a role for testosterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Neuronal androgen receptor is required for activity dependent enhancement of peripheral nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulator microparticle formulation reverses muscle hyperalgesia in a mouse model of widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06260414 Administration in Animal Behavioral Studies
Introduction
PF-06260414 is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that acts as a partial agonist of the androgen receptor (AR).[1] SARMs are a class of therapeutic compounds that mimic the anabolic effects of testosterone in muscle and bone with potentially fewer androgenic side effects in other tissues.[2] The androgen receptor is known to play a crucial role in modulating various behaviors, including sexual behavior, social interaction, aggression, and anxiety.[3] Preclinical studies with other SARMs have demonstrated their potential to influence these behaviors in rodent models.[1][4]
These application notes provide a comprehensive overview of the potential use of PF-06260414 in animal behavioral studies, including its mechanism of action, and exemplar protocols for administration and behavioral assessment based on analogous compounds.
Mechanism of Action: Androgen Receptor Signaling
PF-06260414, like other SARMs, exerts its effects by binding to the androgen receptor. The androgen receptor is a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding by an agonist such as dihydrotestosterone (DHT) or a SARM, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue-selective effects of SARMs are thought to arise from their unique interactions with the AR, leading to the recruitment of different co-regulatory proteins in different cell types.
Figure 1: Simplified Androgen Receptor Signaling Pathway for PF-06260414.
Quantitative Data from Analogous SARM Behavioral Studies
The following table summarizes quantitative data from published studies on the behavioral effects of various SARMs in rodents. This data can be used to inform dose selection and expected outcomes for studies with PF-06260414.
| SARM | Animal Model | Dose Range | Administration Route | Behavioral Assay | Key Findings | Reference |
| SARM-2f | Castrated male rats | 0.03 - 3 mg/kg/day | Oral | Sexual Behavior | Dose-dependently restored sexual behavior. At 0.3 mg/kg, 8 out of 10 rats exhibited sexual behavior. | |
| SARM-2f | Castrated male mice | 0.03 - 0.3 mg/kg/day | Oral | Locomotor Activity | Significantly increased voluntary running distance and general locomotor activity. | |
| JNJ-28330835 | Ovariectomized female rats | 10 mg/kg | Oral | Sexual Preference | Enhanced preference for sexually intact males over castrated males. | |
| LGD-3303 | Gonadectomized female rats | 3 - 30 mg/kg | Oral Gavage | Proceptive Behavior | Increased proceptive behaviors (e.g., ear wiggling, hopping) in sexually experienced females. | |
| Testosterone Propionate (TP) | Gonadally intact male rats | 5 mg/kg (5x/week) | Subcutaneous | Aggression | Increased aggression in provoking situations compared to vehicle-treated controls. |
Experimental Protocols
The following are detailed, exemplar protocols for the administration of a SARM like PF-06260414 for animal behavioral studies, based on methodologies used for other SARMs.
Protocol 1: Assessment of Anxiolytic and Exploratory Behavior
Objective: To evaluate the effects of PF-06260414 on anxiety-like and exploratory behavior in mice using the Elevated Plus Maze (EPM) and Open Field Test (OFT).
Materials:
-
PF-06260414
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or DMSO and corn oil)
-
Male C57BL/6 mice (8-10 weeks old)
-
Elevated Plus Maze apparatus
-
Open Field Test arena
-
Video tracking software
Procedure:
-
Animal Acclimation: House mice in groups of 4-5 per cage with ad libitum access to food and water for at least one week before the experiment. Handle mice for 5 minutes daily for 3 days prior to testing to reduce handling stress.
-
Drug Preparation: Prepare a stock solution of PF-06260414 in the chosen vehicle. On the day of the experiment, dilute the stock to the desired final concentrations.
-
Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, PF-06260414 at 1, 3, and 10 mg/kg).
-
Administer the assigned treatment via oral gavage (p.o.) at a volume of 10 ml/kg.
-
Allow for a 60-minute pre-treatment period before behavioral testing, based on the rapid absorption of PF-06260414 observed in human studies.
-
-
Elevated Plus Maze (EPM) Test:
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using video tracking software.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
-
Open Field Test (OFT):
-
Following a brief inter-trial interval (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Allow the mouse to explore for 10 minutes.
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
An increase in total distance traveled can indicate changes in locomotor activity, while an increased time in the center can suggest reduced anxiety.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Sexual Behavior in Male Rats
Objective: To determine the effect of chronic PF-06260414 administration on the sexual behavior of castrated male rats.
Materials:
-
PF-06260414
-
Vehicle
-
Adult male Sprague-Dawley rats
-
Ovariectomized, hormone-primed female rats (for stimulus)
-
Behavioral observation arena
Procedure:
-
Surgical Preparation:
-
Castrate male rats under anesthesia and allow for a recovery period of at least two weeks to ensure the depletion of endogenous androgens.
-
Ovariectomize female rats and, prior to testing, bring them into behavioral estrus with subcutaneous injections of estradiol benzoate followed by progesterone.
-
-
Drug Administration:
-
Assign castrated male rats to treatment groups (e.g., Vehicle, PF-06260414 at different doses, positive control like testosterone propionate).
-
Administer the treatments daily via oral gavage for a chronic period (e.g., 2-4 weeks).
-
-
Behavioral Testing:
-
On testing days, place a male rat in the observation arena and allow for a 5-minute habituation period.
-
Introduce a receptive female rat into the arena.
-
Observe and record the male's sexual behaviors for 30 minutes, including:
-
Mount latency and frequency
-
Intromission latency and frequency
-
Ejaculation latency and frequency
-
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test for non-parametric data).
Experimental Workflow Diagram
Figure 2: General Experimental Workflow for a Rodent Behavioral Study.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Potency of PF-06260414
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260414 is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has been investigated for its potential therapeutic applications in androgen replacement therapy.[1][2] As a SARM, PF-06260414 exhibits tissue-selective agonist activity on the androgen receptor (AR), which is a ligand-activated transcription factor crucial for various physiological processes.[3] Determining the potency of PF-06260414 is essential for understanding its pharmacological profile and for the development of related compounds.
This document provides detailed protocols for two key cellular assays to determine the potency of PF-06260414: a cellular androgen receptor (AR) reporter gene assay to measure its functional activity as an agonist and a competitive ligand binding assay to determine its binding affinity to the androgen receptor.
Signaling Pathway of Androgen Receptor Activation
The androgen receptor, upon binding to an agonist like PF-06260414, undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes.
Caption: Androgen Receptor Signaling Pathway Activation by PF-06260414.
Quantitative Potency Data
The following table summarizes the potency of PF-06260414 in a key cellular assay.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| PF-06260414 | Cell-Based Transcriptional Reporter Assay | Not Specified | EC50 | ~0.3 nM | [3] |
| PF-06260414 | Cell-Based Transcriptional Reporter Assay | Not Specified | Efficacy vs. DHT | 79% | [3] |
Experimental Protocols
Cellular Androgen Receptor (AR) Reporter Gene Assay
This assay measures the ability of PF-06260414 to activate the androgen receptor and induce the expression of a reporter gene.
Experimental Workflow:
Caption: Workflow for a Cellular Androgen Receptor Reporter Gene Assay.
Materials:
-
Cell Line: A suitable mammalian cell line expressing the androgen receptor, such as PC-3 (prostate cancer cell line) or LNCaP cells.
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., firefly luciferase) under the control of an androgen-responsive promoter containing AREs.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 for LNCaP, F-12K for PC-3) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: PF-06260414 dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Dihydrotestosterone (DHT).
-
Luciferase Assay System: A commercial kit for measuring luciferase activity.
-
96-well plates: White, clear-bottom plates suitable for luminescence measurements.
Protocol:
-
Cell Culture and Transfection:
-
Culture the chosen cell line according to standard protocols.
-
One day before transfection, seed the cells into a larger culture vessel.
-
On the day of transfection, co-transfect the cells with the ARE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding:
-
After 24 hours of transfection, detach the cells and seed them into 96-well plates at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-06260414 and DHT in the appropriate cell culture medium. The final solvent concentration should be kept constant across all wells (typically ≤0.1%).
-
Remove the medium from the cells and add the compound dilutions. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator.
-
-
Luminescence Measurement:
-
After incubation, remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader. If a normalizing plasmid was used, measure the second reporter activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of PF-06260414 that elicits 50% of the maximal response.
-
Competitive Ligand Binding Assay
This assay determines the affinity of PF-06260414 for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Experimental Workflow:
Caption: Workflow for a Competitive Ligand Binding Assay.
Materials:
-
Androgen Receptor Source: Lysates from cells overexpressing the androgen receptor or purified recombinant AR protein.
-
Radiolabeled Ligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Test Compound: PF-06260414 dissolved in a suitable solvent (e.g., DMSO).
-
Non-labeled Competitor: A high concentration of non-radiolabeled DHT for determining non-specific binding.
-
Assay Buffer: A suitable buffer for the binding reaction (e.g., Tris-HCl with additives).
-
Separation System: Method to separate bound from free radioligand, such as a filter-binding apparatus with glass fiber filters or scintillation proximity assay (SPA) beads.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Protocol:
-
Reaction Setup:
-
In a microplate or microcentrifuge tubes, combine the androgen receptor source, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and serial dilutions of PF-06260414.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of non-labeled DHT).
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filter Binding: Rapidly filter the reaction mixture through glass fiber filters. The receptor-bound radioligand will be retained on the filter, while the free radioligand will pass through. Wash the filters quickly with ice-cold assay buffer to remove unbound ligand.
-
Scintillation Proximity Assay (SPA): If using SPA beads, the binding of the radiolabeled ligand to the receptor captured on the bead will bring the scintillant within the bead close to the radioisotope, generating a light signal that can be measured directly.
-
-
Quantification:
-
For filter binding, place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
For SPA, measure the light output using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of PF-06260414.
-
Plot the percentage of specific binding against the logarithm of the PF-06260414 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of PF-06260414 that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The cellular assays described provide a robust framework for determining the potency of PF-06260414 as a selective androgen receptor modulator. The reporter gene assay offers a measure of the compound's functional efficacy as an agonist, while the competitive ligand binding assay quantifies its affinity for the androgen receptor. Consistent and reproducible execution of these protocols is critical for obtaining reliable data to support drug discovery and development efforts.
References
Topic: Method for Assessing PF-06260414 Binding to Nav1.7 Channels
Note to the Reader: As of the latest available data, specific binding assay protocols for a compound designated "PF-06260414" in relation to Nav1.7 channels are not prominently available in the public domain. However, extensive research has been published on the characterization of other potent and selective arylsulfonamide Nav1.7 inhibitors, such as PF-05089771.[1][2][3] The methodologies detailed in this document are based on the established and validated protocols for assessing the binding and functional inhibition of such compounds on the Nav1.7 channel and are presumed to be directly applicable for PF-06260414, assuming it belongs to a similar chemical class.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[4][5] Mutations in Nav1.7 can lead to either a complete insensitivity to pain or to severe pain disorders. Consequently, the development of selective Nav1.7 inhibitors is a significant focus in drug discovery. This document provides detailed protocols for assessing the binding and functional activity of small molecule inhibitors, exemplified by arylsulfonamides, on the Nav1.7 channel.
Data Presentation: Quantitative Analysis of Nav1.7 Inhibition
The primary method for quantifying the interaction of small molecules with Nav1.7 is through electrophysiological measurements that determine the concentration-dependent inhibition of the channel's function. The half-maximal inhibitory concentration (IC50) is a key parameter. The potency of these inhibitors is often state-dependent, meaning their binding affinity is different for the resting, open, and inactivated states of the channel.
| Compound | Cell Line | Assay Type | Holding Potential | IC50 (nM) | Reference |
| PF-05089771 | hNav1.7 expressing HEK293 cells | Whole-cell Patch Clamp | -120 mV | 11 ± 1.2 | |
| PF-05089771 | Human DRG neurons | Whole-cell Patch Clamp | Not specified | 8.4 ± 1.2 | |
| PF-04856264 | hNav1.7 expressing cells | Electrophysiology | Inactivated state favored | 28 |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This is the gold standard method for characterizing the functional interaction of a compound with the Nav1.7 channel. It allows for precise control of the cell membrane potential, enabling the study of state-dependent binding. Automated patch-clamp systems are also widely used for higher throughput.
Objective: To determine the concentration-response relationship and IC50 of a test compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7.
-
Cell culture reagents.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 135 CsF, 5 NaCl, 10 HEPES, 10 Glucose (pH 7.3 with CsOH).
-
Test compound stock solution (e.g., in DMSO) and serial dilutions in external solution.
Procedure:
-
Cell Preparation: Plate cells expressing hNav1.7 onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential that favors the resting state of the channel (e.g., -120 mV).
-
-
Voltage Protocol:
-
To measure the effect on the resting state, apply a depolarizing pulse (e.g., to 0 mV for 20 ms) from the holding potential to elicit a sodium current.
-
To assess state-dependence, use different holding potentials or pre-pulse protocols to favor the inactivated state.
-
-
Compound Application:
-
Establish a stable baseline recording of the Nav1.7 current.
-
Perfuse the cell with the external solution containing a known concentration of the test compound.
-
Allow sufficient time for the compound effect to reach equilibrium.
-
Record the Nav1.7 current in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward sodium current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. subtype-selective-small-molecule-inhibitors-reveal-a-fundamental-role-for-nav1-7-in-nociceptor-electrogenesis-axonal-conduction-and-presynaptic-release - Ask this paper | Bohrium [bohrium.com]
- 4. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of PF-06260414 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a representative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of PF-06260414 in human plasma. The described method is based on established principles of bioanalytical method development and validation for small molecules and is intended to serve as a comprehensive guide for researchers. The protocol includes procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams.
Introduction
PF-06260414 is a selective androgen receptor modulator (SARM) that has been investigated in clinical trials. Accurate and reliable quantification of PF-06260414 in plasma is crucial for pharmacokinetic and pharmacodynamic studies during drug development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[2][3]
This application note details a proposed LC-MS/MS method for the determination of PF-06260414 in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase HPLC separation and detection by a triple quadrupole mass spectrometer.
Experimental Protocol
Materials and Reagents
-
PF-06260414 reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of PF-06260414 (e.g., PF-06260414-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA as anticoagulant)
-
All other chemicals and solvents should be of analytical grade or higher.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Data acquisition and processing software.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of PF-06260414 and its SIL-IS by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solution with a mixture of acetonitrile and water (1:1, v/v).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.
Sample Preparation
The following workflow outlines the protein precipitation method for plasma sample preparation.
Caption: Workflow for protein precipitation of plasma samples.
HPLC-MS/MS Conditions
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Q1 Mass (m/z) |
| PF-06260414 | Hypothetical |
| PF-06260414-d4 (IS) | Hypothetical |
Note: The specific mass transitions (Q1/Q3), declustering potential (DP), and collision energy (CE) for PF-06260414 and its SIL-IS need to be optimized experimentally.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). The validation process assesses the performance and reliability of the method.
Caption: Key parameters for bioanalytical method validation.
Quantitative Data Summary
The following tables summarize the acceptance criteria and hypothetical performance data for the method validation.
Table 3: Linearity and Sensitivity
| Parameter | Acceptance Criteria | Hypothetical Result |
| Calibration Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| LLOQ Accuracy & Precision | Within ±20% | Within ±15% |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy: %RE, Precision: %RSD) | Hypothetical Intra-day Results (%RE, %RSD) | Hypothetical Inter-day Results (%RE, %RSD) |
| LLOQ | 1 | Within ±20% | (-2.5, 8.9) | (-4.1, 11.2) |
| Low | 3 | Within ±15% | (1.8, 6.5) | (3.2, 7.8) |
| Medium | 100 | Within ±15% | (-0.5, 4.2) | (1.5, 5.1) |
| High | 800 | Within ±15% | (2.1, 3.8) | (2.9, 4.5) |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Hypothetical Recovery (%) | Hypothetical Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| High | 800 | 95.1 | 101.2 |
Note: Recovery should be consistent and reproducible. The matrix effect should be within an acceptable range (typically 85-115%).
Table 6: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal) | Hypothetical Result (% Deviation) |
| Freeze-Thaw | 3 cycles | -80°C to RT | Within ±15% | < 8% |
| Bench-top | 24 hours | Room Temperature | Within ±15% | < 6% |
| Long-term | 90 days | -80°C | Within ±15% | < 10% |
Conclusion
The proposed HPLC-MS/MS method provides a framework for the sensitive and selective quantification of PF-06260414 in human plasma. The methodology, based on protein precipitation and rapid chromatographic analysis, is suitable for high-throughput applications in a regulated bioanalytical laboratory. The validation parameters outlined, with their corresponding acceptance criteria, ensure the reliability and reproducibility of the data generated, which is essential for supporting pharmacokinetic studies in clinical trials. It is imperative to perform a full method validation for PF-06260414 according to regulatory standards before its application to the analysis of study samples.
References
- 1. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating DGAT1 Inhibition in iPSC-Derived Neurons
Disclaimer: The compound PF-06260414 is a Selective Androgen Receptor Modulator (SARM) and is not a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.[1][2][3][4] As of the latest available data, there are no published studies on the application of PF-06260414 in induced pluripotent stem cell (iPSC)-derived neurons. The following application notes are provided for the investigational use of DGAT1 inhibitors in iPSC-derived neurons based on the established role of DGAT1 in neuronal function and pathology.
Introduction: The Role of DGAT1 in Neuronal Function
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[5] While extensively studied in metabolic diseases, DGAT1 is also expressed in the brain and plays a significant role in the central nervous system (CNS). In neurons, DGAT1 is involved in lipid metabolism, cellular energy balance, and the formation of lipid droplets, which can sequester fatty acids to protect against lipotoxicity and support mitochondrial function during metabolic stress.
Recent research has highlighted the therapeutic potential of DGAT1 inhibition in neurological conditions. For instance, in models of ischemic stroke, inhibition of DGAT1 has been shown to provide neuroprotection by preventing ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Therefore, exploring the effects of DGAT1 inhibition in human iPSC-derived neurons offers a powerful in vitro model to investigate fundamental neuronal lipid metabolism and to screen for novel neuroprotective compounds.
Mechanism of Action: DGAT1 Inhibition
DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. Small molecule inhibitors of DGAT1 typically bind to the enzyme's active site, preventing the binding of its substrates and thereby blocking triglyceride synthesis. This leads to a reduction in the cellular storage of neutral lipids in lipid droplets. In the context of neuroprotection, this inhibition can prevent the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death during oxidative stress.
References
- 1. PF-06260414 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of diacylglycerol O-acyltransferase 1 provides neuroprotection by inhibiting ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming PF-06260414 solubility issues in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing PF-06260414 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is PF-06260414 and what is its mechanism of action?
A1: PF-06260414 is a nonsteroidal, orally active selective androgen receptor modulator (SARM).[1] It functions as a partial agonist of the androgen receptor (AR). Upon binding to the AR in the cytoplasm, it induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes involved in muscle and bone growth.[2][3]
Q2: What are the basic chemical properties of PF-06260414?
A2: The key chemical properties of PF-06260414 are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₄O₂S | [1][4] |
| Molecular Weight | 302.35 g/mol | |
| CAS Number | 1612755-71-1 | |
| Predicted Water Solubility | 0.195 mg/mL |
Q3: I am observing precipitation when diluting my PF-06260414 DMSO stock solution in aqueous cell culture media. What is causing this?
A3: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound's solubility drastically decreases, causing it to precipitate out of solution. The final concentration of your compound in the media may have exceeded its aqueous solubility limit.
Q4: What is the recommended storage procedure for PF-06260414 solutions?
A4: For powdered PF-06260414, storage at -20°C for up to three years is recommended. Once dissolved in a solvent like DMSO, it is best to store stock solutions in small, single-use aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.
Troubleshooting Guide: Overcoming PF-06260414 Solubility Issues
This guide provides a systematic approach to resolving solubility challenges with PF-06260414 in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.
Workflow for Troubleshooting Precipitation:
Caption: A step-by-step workflow for troubleshooting PF-06260414 precipitation.
Detailed Steps:
-
Verify Stock Solution Clarity:
-
Visually inspect your DMSO stock solution. If you observe any precipitate, gently warm the vial in a 37°C water bath and vortex or sonicate until the solution is clear. If it does not fully dissolve, your stock concentration may be too high.
-
-
Optimize Dilution Technique:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) media, mix gently, and then add this intermediate solution to the final volume.
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is typically below 0.5% to avoid cellular toxicity.
-
-
Reduce Final Concentration:
-
The effective concentration of PF-06260414 for inducing a half-maximal response in vitro is approximately 0.3 nM. If you are using significantly higher concentrations, consider reducing them to within a more pharmacologically relevant range, which may also be below the solubility limit in your media.
-
-
Consider a Co-solvent (Advanced):
-
For particularly challenging applications, the use of a biocompatible co-solvent in your media, such as Pluronic® F-68 or a low concentration of a cyclodextrin, may help to increase the solubility of PF-06260414. Extensive validation is required to ensure the co-solvent does not affect your experimental outcomes.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM PF-06260414 Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of PF-06260414 in DMSO.
Materials:
-
PF-06260414 powder (MW: 302.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.02 mg of PF-06260414 powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of PF-06260414 that remains soluble in a specific cell culture medium.
Materials:
-
10 mM PF-06260414 stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of your PF-06260414 DMSO stock in your cell culture medium. A suggested range would be from 100 µM down to 1 µM.
-
Ensure the final DMSO concentration in all dilutions is constant and non-toxic to your cells (e.g., 0.1%).
-
Include a vehicle control (media with the same final DMSO concentration).
-
Incubate the dilutions at 37°C in a CO₂ incubator for a duration relevant to your planned experiment (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under these conditions.
Signaling Pathway
Androgen Receptor (AR) Signaling Pathway:
Caption: The signaling pathway of PF-06260414 as a selective androgen receptor modulator.
References
Optimizing PF-06260414 concentration for in vivo studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the concentration of PF-06260414 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is PF-06260414 and what is its mechanism of action?
PF-06260414 is an orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism involves selectively binding to and activating androgen receptors (AR) in specific tissues, such as muscle and bone.[3] As a partial agonist, it stimulates the AR to regulate gene expression, promoting anabolic cellular activity while aiming to avoid many of the androgenic side effects associated with traditional anabolic steroids.[1]
Q2: How does the androgen receptor (AR) signaling pathway work?
The androgen receptor is a DNA-binding transcription factor.[1] When a ligand like PF-06260414 binds to the AR in the cell's cytoplasm, the receptor undergoes a conformational change. This causes the dissociation of heat shock proteins, allowing the ligand-receptor complex to translocate into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), initiating the transcription of target genes responsible for anabolic effects.
Q3: Why is concentration optimization for PF-06260414 critical for in vivo studies?
Optimizing the concentration of PF-06260414 is crucial to achieve the desired tissue-selective anabolic effects while minimizing potential side effects. SARMs can be associated with adverse effects such as hepatotoxicity (liver injury) and suppression of endogenous hormones, particularly at higher doses. Proper dose-finding studies ensure that the selected concentration is within the therapeutic window, maximizing efficacy and ensuring the reproducibility and validity of experimental results.
Q4: What are the key pharmacokinetic properties of PF-06260414 in humans?
In human clinical studies, PF-06260414 demonstrated favorable pharmacokinetic properties. It is characterized by fast absorption and dose-proportional pharmacokinetics.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and dosing regimens for PF-06260414 from human clinical trials.
Table 1: Pharmacokinetic Parameters of PF-06260414 in Healthy Male Subjects
| Parameter | Value | Reference |
| Median Time to Max Concentration (Tmax) | ~1 - 2 hours | |
| Mean Half-Life (t1/2) | ~6.9 - 12.8 hours | |
| Absorption Profile | Fast | |
| Pharmacokinetics | Time-independent and dose-proportional |
Table 2: Dosing Regimens of PF-06260414 Used in Phase I Clinical Trials
| Study Type | Dose Range | Population | Reference |
| Single Ascending Dose (SAD) | 1 mg to 400 mg | Healthy Males | |
| Multiple Ascending Dose (MAD) | 3 mg to 100 mg (Twice Daily) | Healthy Males | |
| Once Daily Dose | 60 mg | Healthy Males | |
| Japanese Cohort | 30 mg (Twice Daily) | Healthy Japanese Males |
Signaling Pathway and Experimental Workflow Diagrams
References
How to minimize PF-06260414 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of PF-06260414 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Issue: I am observing a decrease in the concentration of my PF-06260414 stock solution over time.
Possible Cause & Solution:
-
Improper Storage Temperature: PF-06260414 stock solutions are known to be unstable at -20°C. Long-term storage at this temperature can lead to significant degradation.
-
Solvent Quality: The purity of the solvent used to dissolve PF-06260414 can impact its stability. Contaminants can initiate or accelerate degradation reactions.
-
Recommendation: Always use high-purity, HPLC-grade or equivalent solvents for preparing stock solutions. Ensure solvents are properly stored to prevent contamination.
-
-
Repeated Freeze-Thaw Cycles: Frequent freezing and thawing of stock solutions can introduce moisture and promote degradation.
-
Recommendation: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Issue: My experimental results with PF-06260414 are inconsistent, suggesting potential degradation in my working solutions.
Possible Cause & Solution:
-
Instability in Aqueous Solutions: While specific data on the aqueous stability of PF-06260414 is limited, many small molecules are susceptible to hydrolysis, especially at non-neutral pH.
-
Recommendation: Prepare fresh working solutions from a properly stored stock solution before each experiment. If aqueous buffers are used, consider conducting a preliminary stability check at the intended experimental pH and temperature.
-
-
Light Exposure: Although not specifically documented for PF-06260414, many compounds are light-sensitive. Exposure to ambient or UV light can lead to photodegradation.
-
Recommendation: Protect solutions containing PF-06260414 from light by using amber vials or by wrapping containers with aluminum foil. Minimize exposure to light during experimental procedures.
-
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.
-
Recommendation: Maintain working solutions at controlled, cool temperatures (e.g., on ice) during experiments, unless the protocol requires elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing PF-06260414 stock solutions?
While the literature does not specify a single optimal solvent, common choices for similar non-steroidal SARMs include DMSO, ethanol, and methanol. The choice of solvent may depend on the specific requirements of your experiment. Regardless of the solvent, adherence to recommended storage temperatures is crucial.
Q2: How can I check for PF-06260414 degradation in my sample?
The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods can separate the parent compound from its degradation products, allowing for quantification of any degradation.
Q3: Are there any known degradation pathways for PF-06260414?
Specific degradation pathways for PF-06260414 have not been extensively published. However, based on its chemical structure, potential degradation pathways could include hydrolysis of the nitrile group or modifications to the thiadiazinane dioxide ring under harsh acidic, basic, or oxidative conditions.
Quantitative Data Summary
The following tables summarize the known stability of PF-06260414 in solvent and provide illustrative data for stability under other conditions based on general principles of drug degradation.
Table 1: Stability of PF-06260414 Stock Solution (1 mg/mL in an appropriate organic solvent)
| Storage Condition | Duration | Stability (% Remaining) | Recommendation |
| -20°C | 12 months | Unstable | Not Recommended for Long-Term Storage[1][2] |
| ≤ -80°C | 12 months | Stable | Recommended for Long-Term Storage |
Table 2: Illustrative Stability of PF-06260414 in Aqueous Solution (pH 7.4) at 25°C *
| Time (hours) | Estimated % Remaining |
| 0 | 100 |
| 2 | 98 |
| 6 | 95 |
| 12 | 90 |
| 24 | 85 |
*This data is illustrative and intended to highlight the potential for degradation in aqueous solutions. Actual stability may vary based on the specific buffer and conditions.
Experimental Protocols
Protocol 1: Assessment of PF-06260414 Stability in a Given Solvent
This protocol outlines a general procedure to determine the stability of PF-06260414 in a specific solvent under defined storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of PF-06260414 powder.
-
Dissolve the powder in the chosen high-purity solvent to a final concentration of 1 mg/mL.
-
Vortex or sonicate until fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, amber vials.
-
Store the vials at the desired temperature (e.g., -20°C and -80°C for comparison).
-
-
Sample Analysis (Time-Point Zero):
-
Immediately after preparation, take one aliquot for initial analysis.
-
Dilute the sample to a suitable concentration for analysis by HPLC or UPLC-MS/MS.
-
Analyze the sample to determine the initial peak area of PF-06260414. This will serve as the 100% reference.
-
-
Sample Analysis (Subsequent Time Points):
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Allow the sample to thaw completely at room temperature, protected from light.
-
Prepare and analyze the sample using the same analytical method as for the time-point zero sample.
-
-
Data Analysis:
-
Calculate the percentage of PF-06260414 remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Protocol 2: Forced Degradation Study of PF-06260414
This protocol provides a framework for investigating the degradation of PF-06260414 under various stress conditions to understand its intrinsic stability and identify potential degradation products.
-
Preparation of PF-06260414 Solution:
-
Prepare a solution of PF-06260414 in a suitable solvent (e.g., a mixture of organic solvent and water) at a known concentration (e.g., 100 µg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the PF-06260414 solution. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the PF-06260414 solution. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the PF-06260414 solution. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the PF-06260414 solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a vial of the PF-06260414 solution to a controlled light source (e.g., a photostability chamber). Include a dark control wrapped in foil.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating UPLC-MS/MS method to separate and identify the parent compound and any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Use the mass spectrometry data to propose structures for the observed degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of PF-06260414 solutions.
Caption: Troubleshooting decision tree for PF-06260414 solution instability.
Caption: Hypothetical degradation pathways for PF-06260414 under stress conditions.
References
Technical Support Center: PF-06260414 Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of PF-06260414 for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage and handling of this selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid PF-06260414?
A1: For long-term stability, solid PF-06260414 should be stored in a dry and dark environment. Recommended storage temperatures are detailed in the table below.[1][2][3]
Q2: How should I prepare and store stock solutions of PF-06260414?
A2: PF-06260414 is soluble in DMSO, but not in water.[1] For long-term experiments, it is crucial to prepare and store stock solutions correctly to minimize degradation. A study on the stability of various SARMs, including PF-06260414, found that while most SARM stock solutions are stable at -20°C for at least a year, PF-06260414 stock solutions should be stored at ≤ -80°C to ensure long-term stability.[4]
Q3: What is the stability of PF-06260414 in biological samples?
A3: The stability of PF-06260414 can be compromised in biological matrices. Studies have shown that PF-06260414 in fortified bovine muscle tissue can show significant degradation after just one week of storage at -20°C. Therefore, it is recommended to store biological samples containing PF-06260414 at ≤ -80°C for long-term storage.
Q4: How do freeze-thaw cycles affect the stability of PF-06260414?
A4: Repeated freeze-thaw cycles can lead to the degradation of PF-06260414 in biological samples. It is advisable to aliquot samples into single-use volumes to avoid repeated temperature fluctuations. If repeated use from the same stock is necessary, minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time | Degradation of PF-06260414 stock solution. | 1. Prepare fresh stock solutions from solid compound.2. Ensure stock solutions are stored at ≤ -80°C.3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.4. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Loss of compound activity in cell-based assays | Instability of PF-06260414 in culture media. | 1. Prepare fresh dilutions of PF-06260414 in media for each experiment.2. Minimize the exposure of the compound to light and elevated temperatures during the experiment.3. Consider the potential for enzymatic degradation in your specific cell culture system. |
| Precipitate formation in stock solution | Poor solubility or solvent evaporation. | 1. Ensure the DMSO used is of high purity and anhydrous.2. Store stock solutions in tightly sealed vials to prevent solvent evaporation.3. If precipitation occurs, gently warm the solution and vortex to redissolve before use. If the precipitate does not dissolve, it may indicate degradation, and a fresh solution should be prepared. |
Data Summary Tables
Table 1: Recommended Storage Conditions for PF-06260414
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | |
| Solid Powder | -20°C | Long-term (months to years) | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months (Recommended for long-term) |
Experimental Protocols
Protocol 1: Preparation of PF-06260414 Stock Solution
-
Materials:
-
PF-06260414 solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid PF-06260414 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of PF-06260414 in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials to protect from light and to minimize freeze-thaw cycles.
-
Store the aliquots at ≤ -80°C for long-term storage.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. The specific column, mobile phase, and gradient conditions should be optimized for your system.
-
Materials:
-
PF-06260414 stock solution (freshly prepared and aged)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
-
Procedure:
-
Prepare a calibration curve using a freshly prepared stock solution of PF-06260414.
-
Dilute a sample of your aged stock solution to fall within the range of the calibration curve.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the area of the parent peak corresponding to PF-06260414.
-
Quantify the amount of remaining PF-06260414 in the aged sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: Androgen Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
Addressing variability in PF-06260414 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with PF-06260414. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with PF-06260414, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing lower-than-expected potency or efficacy of PF-06260414 in my cell-based assays?
Possible Causes and Solutions:
-
Compound Stability and Solubility: PF-06260414, like many small molecules, can be prone to degradation or precipitation in aqueous solutions.
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. When diluting into aqueous cell culture media, ensure the final solvent concentration is low and does not affect cell viability. Visually inspect for any precipitation.
-
-
Cell Line Variability: Different cell lines can express varying levels of the androgen receptor (AR) and associated co-regulators, impacting the cellular response to PF-06260414.
-
Solution: Use a well-characterized cell line with known AR expression and functionality. If possible, quantify AR expression levels in your chosen cell line.
-
-
Assay Conditions: The sensitivity of your assay can be influenced by factors such as cell density, serum concentration in the media, and incubation time.
-
Solution: Optimize these parameters for your specific assay. For example, some components in serum can interfere with SARM activity, so reducing the serum concentration during treatment might be necessary.
-
-
Reagent Quality: The quality and batch of reagents, including PF-06260414 itself, can vary.
-
Solution: Source PF-06260414 from a reputable supplier and consider batch-to-batch validation. Ensure all other reagents are of high quality and within their expiration dates.
-
Q2: I am seeing significant variability between replicate experiments. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency at the time of the experiment, and handling techniques can introduce variability.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a standardized protocol for seeding and treatment.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations in compound concentration.
-
Solution: Use calibrated pipettes and appropriate pipetting techniques. For highly potent compounds, consider serial dilutions to work with larger, more manageable volumes.
-
-
Edge Effects in Multi-well Plates: Evaporation and temperature gradients across a multi-well plate can affect cell growth and compound activity, particularly in the outer wells.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer to create a more uniform environment.
-
Q3: My in vivo study results are not consistent with expected outcomes. What should I check?
Possible Causes and Solutions:
-
Pharmacokinetics and Dosing: PF-06260414 has a reported half-life of approximately 6.9 to 12.8 hours.[1][2] The dosing regimen may not be optimal for maintaining consistent exposure in your animal model.
-
Solution: Review the pharmacokinetic profile of PF-06260414 and adjust the dosing frequency or route of administration accordingly. Consider conducting a pilot pharmacokinetic study in your specific animal model.
-
-
Animal Model and Strain Differences: The metabolic and physiological differences between animal strains can affect the response to a drug.
-
Solution: Ensure the chosen animal model and strain are appropriate for studying androgen receptor modulation. Be aware of potential differences in drug metabolism and receptor biology.
-
-
Vehicle and Formulation: The vehicle used to dissolve and administer PF-06260414 can impact its solubility, stability, and bioavailability.
-
Solution: Use a well-tolerated and effective vehicle. Ensure the formulation is homogenous and stable throughout the duration of the study.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-06260414?
PF-06260414 is a nonsteroidal selective androgen receptor modulator (SARM).[2][3] It acts as a partial agonist of the androgen receptor (AR).[4] Upon binding to the AR, it induces a conformational change that leads to the regulation of gene expression. This tissue-selective action is intended to produce anabolic effects in muscle and bone with fewer androgenic side effects in other tissues.
Q2: What are the known off-target effects of PF-06260414?
While PF-06260414 is designed to be selective for the androgen receptor, like any drug, it may have off-target effects. In clinical studies, the most frequently reported adverse events were an increase in alanine aminotransferase (a liver enzyme) and headache. It is important to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects. For instance, using a cell line that does not express the androgen receptor can help identify AR-independent effects.
Q3: What are the recommended storage and handling conditions for PF-06260414?
For long-term storage, PF-06260414 powder should be kept at -20°C. For short-term storage, it can be stored at 4°C. Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It's advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q4: What are the key pharmacokinetic parameters of PF-06260414?
PF-06260414 exhibits fast absorption, with a time to maximum plasma concentration (Tmax) of approximately 1-2 hours. Its mean half-life (t½) is between 6.9 and 12.8 hours.
Data Presentation
Table 1: Pharmacokinetic Properties of PF-06260414 in Healthy Subjects
| Parameter | Value | Reference |
| Median Tmax | ~1-2 hours | |
| Mean t½ | ~6.9 to 12.8 hours |
Table 2: In Vitro Activity of PF-06260414
| Assay | Parameter | Value | Reference |
| Cell-based transcriptional reporter assay | EC50 | ~0.3 nM | |
| Efficacy vs. DHT | 79% |
Experimental Protocols
1. Androgen Receptor (AR) Competitive Binding Assay
-
Objective: To determine the binding affinity of PF-06260414 to the androgen receptor.
-
Methodology:
-
Prepare a reaction buffer containing purified AR protein.
-
Add a known concentration of a radiolabeled androgen (e.g., [3H]-DHT).
-
Add varying concentrations of PF-06260414 or a known competitor (e.g., unlabeled DHT).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand using a method like filtration or size-exclusion chromatography.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
2. AR-Mediated Transcriptional Reporter Gene Assay
-
Objective: To measure the functional activity of PF-06260414 as an AR agonist or antagonist.
-
Methodology:
-
Use a host cell line (e.g., CV-1) that is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of PF-06260414 (for agonist activity) or with a fixed concentration of an AR agonist (like DHT) plus varying concentrations of PF-06260414 (for antagonist activity).
-
Incubate for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Calculate the EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Visualizations
Caption: Signaling pathway of PF-06260414.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetechindia.com [lifetechindia.com]
- 3. PF-06260414 - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
Best Practices for Storing PF-06260414 Stock Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the selective androgen receptor modulator (SARM) PF-06260414, ensuring the integrity and stability of stock solutions is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of best practices for storing PF-06260414 stock solutions, troubleshooting common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing PF-06260414 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of PF-06260414.
Q2: What is the solubility of PF-06260414 in DMSO?
A2: The solubility of PF-06260414 in DMSO is approximately 5 mg/mL, and gentle warming can aid in its dissolution.[1]
Q3: What are the optimal storage temperatures for PF-06260414 as a solid and in solution?
A3: For maximum stability, it is recommended to store the solid (powder) form of PF-06260414 at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) to ensure stability.[1][2][3] For short-term use, stock solutions can be stored at -20°C for up to one month.
Q4: Can I store my PF-06260414 stock solution at -20°C instead of -80°C?
A4: While short-term storage at -20°C is acceptable for up to one month, long-term storage at -80°C is strongly recommended to maintain the stability and integrity of the compound. Studies on other selective androgen receptor modulators have indicated that lower temperatures are preferable for preserving the stability of stock solutions.
Q5: How many times can I freeze and thaw my PF-06260414 stock solution?
A5: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This minimizes the risk of degradation and ensures the consistency of your experiments.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with PF-06260414 stock solutions.
Issue 1: The compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration of the solution may be too high.
-
Solution: Do not exceed the recommended solubility of 5 mg/mL.
-
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating power.
-
Solution: Use anhydrous, high-purity DMSO.
-
-
Possible Cause: Insufficient mixing or temperature.
-
Solution: Vortex the solution and gently warm it to aid dissolution.
-
Issue 2: Precipitation is observed in the stock solution after storage.
-
Possible Cause: The solution may have been stored at a temperature that is too high.
-
Solution: Ensure long-term storage is at -80°C.
-
-
Possible Cause: The concentration of the stock solution is too high and has exceeded its solubility limit at the storage temperature.
-
Solution: Prepare a new stock solution at a slightly lower concentration.
-
-
Possible Cause: Repeated freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use vials.
-
Issue 3: Inconsistent or unexpected results in experiments.
-
Possible Cause: The stock solution may have degraded due to improper storage.
-
Solution: Prepare a fresh stock solution from the solid compound and store it at the recommended temperature of -80°C in single-use aliquots.
-
-
Possible Cause: The actual concentration of the stock solution is lower than calculated due to incomplete dissolution or degradation.
-
Solution: Ensure the compound is fully dissolved when preparing the stock solution. If degradation is suspected, a new stock solution should be prepared.
-
Data Presentation
Table 1: Recommended Storage Conditions for PF-06260414
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Solid (Powder) | 4°C | Up to 2 years |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Table 2: Solubility of PF-06260414
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL | Warmed |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PF-06260414 Stock Solution in DMSO
Materials:
-
PF-06260414 (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of PF-06260414 is 302.35 g/mol . To prepare a 10 mM stock solution, you will need 3.0235 mg of the compound for every 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the calculated amount of PF-06260414 powder using an analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add the corresponding volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution to aid dissolution. Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Androgen Receptor Signaling Pathway and the Action of PF-06260414.
References
Technical Support Center: Refining PF-06260414 Delivery for CNS Targets
Disclaimer: Information regarding the specific delivery of PF-06260414 to Central Nervous System (CNS) targets is limited in publicly available literature. This technical support center provides guidance based on established principles of neuropharmacology and drug delivery, tailored to a hypothetical pre-clinical research context involving PF-06260414.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering PF-06260414 to CNS targets?
A1: The principal obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a small molecule like PF-06260414, CNS penetration is governed by its physicochemical properties, including size, lipophilicity, polar surface area, and its interaction with efflux transporters at the BBB.[1][2][3]
Q2: What intrinsic properties of PF-06260414 might influence its CNS penetration?
A2: PF-06260414 is a small molecule, which is a favorable characteristic for crossing the BBB.[2] However, its specific lipophilicity, hydrogen bonding potential, and susceptibility to efflux pumps like P-glycoprotein (P-gp) are critical determinants that are not fully characterized in public literature. Generally, moderate lipophilicity and low hydrogen bond-forming capacity enhance passive diffusion across the BBB.[1]
Q3: What are the potential strategies to enhance the CNS delivery of PF-06260414?
A3: Several strategies can be explored to improve the CNS penetration of small molecules:
-
Chemical Modification: Creating a more lipophilic prodrug of PF-06260414 could enhance its ability to cross the BBB, with the modification being cleaved enzymatically within the CNS to release the active compound.
-
Inhibition of Efflux Pumps: Co-administration of PF-06260414 with an inhibitor of efflux transporters like P-gp could increase its brain concentration.
-
Advanced Formulation: Encapsulating PF-06260414 in nanoparticles or liposomes could facilitate its transport across the BBB.
-
Alternative Routes of Administration: Intranasal delivery may allow PF-06260414 to bypass the BBB and directly enter the CNS.
Troubleshooting Guide
Issue 1: Low or undetectable concentrations of PF-06260414 in brain homogenate.
-
Question: We administered PF-06260414 systemically to our animal models but are unable to detect significant concentrations in the brain tissue. What could be the cause and how can we address this?
-
Answer: This is a common issue for compounds not optimized for CNS targets. The likely causes are poor BBB permeability or rapid efflux from the brain.
-
Troubleshooting Steps:
-
Verify Systemic Exposure: First, confirm that the plasma concentration of PF-06260414 is within the expected range. The table below summarizes known pharmacokinetic parameters from a study in healthy human subjects, which can serve as a reference.
-
Assess In Vitro BBB Permeability: Utilize an in vitro BBB model, such as a co-culture of endothelial cells and astrocytes, to determine the permeability of PF-06260414. This will help distinguish between poor permeability and active efflux.
-
Evaluate Efflux Transporter Interaction: Test if PF-06260414 is a substrate for common efflux transporters like P-gp or BCRP using cell-based assays. If it is, consider co-administering a known inhibitor in subsequent in vivo experiments.
-
Increase Lipophilicity: If the compound has low lipophilicity, consider a medicinal chemistry approach to synthesize more lipophilic analogs or a prodrug.
-
-
Issue 2: High variability in brain concentration between experimental subjects.
-
Question: We are observing significant variability in the brain-to-plasma concentration ratio of PF-06260414 across our animal cohort. What could be the source of this variability?
-
Answer: High variability can stem from several factors, including genetic differences in efflux transporter expression, variations in BBB integrity, and experimental inconsistencies.
-
Troubleshooting Steps:
-
Standardize Experimental Procedures: Ensure strict consistency in dosing, timing of sample collection, and tissue processing methods.
-
Consider Genetic Background: Be aware that different strains of rodents can have varying expression levels of efflux transporters.
-
Assess BBB Integrity: In a subset of animals, you can co-inject a tracer molecule like Evans blue or sodium fluorescein to assess for any disruptions in the BBB that could lead to inconsistent drug entry.
-
Increase Sample Size: A larger cohort may be necessary to achieve statistical power and identify true mean concentrations despite individual variability.
-
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of PF-06260414 in Healthy Male Subjects
| Parameter | Value | Conditions |
| Median Tmax (Time to Peak Plasma Concentration) | ~1-2 hours | Single and multiple ascending oral doses |
| Mean Terminal Half-life (t½) | ~6.9 to 12.8 hours | Single and multiple ascending oral doses |
| Dose Proportionality | Observed | Across tested dose ranges |
| Administration | Oral | Single Ascending Doses (1 to 400 mg) and Multiple Ascending Doses (3 to 100 mg BID) |
Note: This data is from human clinical trials and should be used as a general reference for preclinical study design.
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetration in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rat or C57BL/6 mouse).
-
Drug Administration: Administer PF-06260414 via a relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, and 8 hours post-dose), collect blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove residual blood.
-
Tissue Processing: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Bioanalysis: Determine the concentration of PF-06260414 in plasma and brain homogenate using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to estimate the extent of brain penetration. Further analysis can determine the unbound brain-to-plasma ratio (Kp,uu) for a more accurate measure of target engagement potential.
Mandatory Visualizations
Caption: The Blood-Brain Barrier limits CNS entry of PF-06260414.
Caption: Workflow for in vivo assessment of PF-06260414 CNS penetration.
References
Mitigating potential cytotoxicity of PF-06260414 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with the selective androgen receptor modulator (SARM), PF-06260414, particularly at high concentrations in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures treated with high concentrations of PF-06260414. What are the potential causes?
A1: High concentrations of PF-06260414 may induce cytotoxicity through several mechanisms, primarily linked to its potential for hepatotoxicity, as observed with other SARMs. The primary causes can be categorized as:
-
On-target related effects: While selective, high concentrations may lead to supraphysiological activation of the androgen receptor (AR), potentially triggering downstream pathways that negatively impact cell viability.
-
Off-target effects: At high concentrations, PF-06260414 might interact with other cellular targets, such as kinases, leading to unintended and toxic cellular responses.
-
Metabolic stress: The metabolism of PF-06260414, particularly in liver-derived cells like HepG2, could generate reactive metabolites that induce oxidative stress and mitochondrial dysfunction.
-
Physicochemical properties: Poor solubility of the compound at high concentrations can lead to the formation of precipitates, which can be physically stressful to cells and can also lead to inaccurate dosing.
Q2: What are the reported adverse effects of PF-06260414 in human studies?
A2: In a clinical trial involving healthy male subjects, the most frequently reported adverse events associated with PF-06260414 were an increase in alanine aminotransferase (ALT) and headaches.[1] An elevation in ALT is a key indicator of potential liver stress or damage.
Q3: How can we determine the mechanism of PF-06260414-induced cytotoxicity in our cell line?
A3: To elucidate the cytotoxic mechanism, a series of targeted assays are recommended:
-
Assess for Apoptosis: Measure the activation of key executioner caspases, such as caspase-3 and caspase-7.
-
Evaluate Oxidative Stress: Quantify the levels of intracellular reactive oxygen species (ROS).
-
Investigate Mitochondrial Health: Assess the mitochondrial membrane potential (MMP).
Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Q4: Are there any general strategies to reduce compound-induced cytotoxicity in cell culture?
A4: Yes, several general laboratory practices can help mitigate non-specific cytotoxicity:
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your specific cell line (typically <0.5%).
-
Confirm Compound Solubility: Visually inspect for any precipitation of PF-06260414 in the culture medium at the concentrations used. If solubility is an issue, consider using a different solvent or a formulation aid like a cyclodextrin, after validating its lack of toxicity.
-
Culture Maintenance: Ensure consistent cell seeding density and avoid letting cells become over-confluent, as this can increase their sensitivity to chemical stressors.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity across all tested concentrations | Compound instability or contamination | - Test a fresh batch of PF-06260414. - Check cell cultures for mycoplasma contamination. |
| Solvent toxicity | - Perform a dose-response curve with the solvent alone to determine its non-toxic concentration range. | |
| Cytotoxicity observed only at the highest concentrations | On-target or off-target toxicity | - Perform mechanism-of-action studies (apoptosis, ROS, mitochondrial health assays). - Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype. |
| Inconsistent results between experiments | Variability in cell health or experimental setup | - Standardize cell passage number and seeding density. - Prepare fresh dilutions of PF-06260414 for each experiment. |
| Cell morphology changes without significant cell death (in viability assays) | Compound may be cytostatic rather than cytotoxic | - Perform a cell proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay (e.g., LDH release). |
Data Presentation
Table 1: Reported Adverse Events of PF-06260414 in a Phase I Clinical Trial
| Adverse Event | Frequency in PF-06260414 Group | Notes |
| Increased Alanine Aminotransferase (ALT) | Most frequently reported AE | Indicates potential for liver effects.[1] |
| Headache | Reported by 3 subjects | A non-specific adverse event.[1] |
| Reduction in HDL | Observed in multiple SARM clinical trials | A class effect of SARMs. |
Table 2: Example Data Table for Experimental Results
| Concentration of PF-06260414 (µM) | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | Intracellular ROS (Fold Change) | Mitochondrial Membrane Potential (% of Control) |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 4 |
| 1 | 98 ± 6 | 1.1 ± 0.2 | 1.2 ± 0.3 | 97 ± 5 |
| 10 | 85 ± 8 | 1.8 ± 0.4 | 2.5 ± 0.6 | 82 ± 7 |
| 50 | 45 ± 7 | 4.2 ± 0.7 | 5.8 ± 1.1 | 55 ± 9 |
| 100 | 20 ± 5 | 6.5 ± 1.2 | 8.9 ± 1.5 | 30 ± 6 |
Experimental Protocols
Caspase-3/7 Activation Assay (Apoptosis)
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Materials:
-
Cells of interest (e.g., HepG2)
-
PF-06260414 stock solution
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PF-06260414 in the appropriate cell culture medium.
-
Treat the cells with the PF-06260414 dilutions and include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol quantifies the level of intracellular ROS using a cell-permeable fluorescent probe.
-
Materials:
-
Cells of interest
-
PF-06260414 stock solution
-
Black, clear-bottom 96-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of PF-06260414 for the desired duration. Include a positive control (e.g., tert-butyl hydroperoxide) and a vehicle control.
-
Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS).
-
Load the cells with the H2DCFDA probe (typically 5-10 µM in PBS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells again with PBS to remove excess probe.
-
Add PBS or a phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses mitochondrial health by measuring changes in the mitochondrial membrane potential.
-
Materials:
-
Cells of interest
-
PF-06260414 stock solution
-
Black, clear-bottom 96-well plates
-
JC-1 or a similar ratiometric mitochondrial membrane potential probe
-
Fluorescence microscope or microplate reader with dual-emission detection capabilities
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with PF-06260414 for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP) and a vehicle control.
-
Remove the treatment medium and add the JC-1 staining solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells gently with an assay buffer provided with the kit or PBS.
-
Analyze the cells. For JC-1, healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low MMP will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in MMP.
-
Visualizations
References
Adjusting experimental protocols for PF-06260414 temperature sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), PF-06260414. The information provided is focused on addressing challenges related to its temperature sensitivity to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with PF-06260414 are inconsistent. Could storage conditions be the cause?
A1: Yes, improper storage is a likely cause of inconsistent results. PF-06260414 is more temperature-sensitive than many other SARMs. For long-term stability, stock solutions of PF-06260414 must be stored at or below -80°C.[1][2][3] Storage at -20°C is not sufficient and can lead to compound degradation and loss of activity over time. Always verify your storage conditions and aliquot the stock solution upon first use to minimize freeze-thaw cycles.
Q2: What is the correct procedure for reconstituting and storing PF-06260414?
A2: To ensure maximum stability, follow these steps:
-
Reconstitution: Briefly centrifuge the vial of powdered compound to ensure all material is at the bottom. Reconstitute using an appropriate solvent (e.g., DMSO) to your desired stock concentration. Perform this on ice to minimize time at room temperature.
-
Aliquoting: Immediately after reconstitution, prepare single-use aliquots. The volume of the aliquots should be based on the amount you typically use in a single experiment to avoid thawing the entire stock repeatedly.
-
Storage: Store these aliquots in tightly sealed vials at -80°C.
Q3: Can I store my diluted, working solutions of PF-06260414, and if so, at what temperature?
A3: It is highly recommended to prepare working solutions fresh for each experiment from a frozen (-80°C) stock aliquot. If temporary storage of a working solution is unavoidable, it should be kept on ice and used within a few hours. Studies on other SARMs have shown that reconstituted extracts in the final injection solvent are stable for up to 2 weeks at 4°C, but given the specific instability of PF-06260414, minimizing storage time of diluted solutions is a critical precaution.[1][2] Avoid storing diluted solutions for extended periods, even at 4°C or -20°C.
Q4: How should I handle PF-06260414 during a cell-based assay to minimize degradation?
A4: Maintain a "cold chain" for as long as possible during your experimental setup.
-
Thaw your single-use stock aliquot on ice.
-
Perform all serial dilutions in pre-chilled tubes and with pre-chilled assay media, keeping the tubes on ice.
-
Add the compound to your assay plates as the final step before incubation. Minimize the time the plate sits at room temperature before being placed in the 37°C incubator.
Q5: My positive controls are working, but I see lower than expected activity with PF-06260414. What should I check first?
A5: First, confirm the storage temperature of your stock solution has been consistently at -80°C. Second, review your handling procedures; repeated freeze-thaw cycles of the stock or leaving working solutions at room temperature for extended periods can significantly reduce the compound's potency. If you have ruled out handling and storage issues, consider preparing a fresh stock solution from a new vial of powdered compound.
Data on Storage Stability
The following table summarizes the recommended storage conditions for PF-06260414 based on available stability studies. Unlike many other SARMs, PF-06260414 shows instability at -20°C and requires colder temperatures for long-term storage.
| Solution Type | Recommended Storage Temperature | Notes |
| Stock Solution (in solvent) | -80°C | Essential for long-term stability (up to 1 year). Storage at -20°C is inadequate and will lead to degradation. |
| Intermediate/Working Dilutions | Prepare Fresh / Use Immediately | To ensure consistent activity, it is best practice to make fresh dilutions for each experiment from a -80°C stock. |
| Reconstituted Solvent Extracts | 4°C (Short-term) | While some SARMs are stable for up to 2 weeks at 4°C in final solvent, it is recommended to use PF-06260414 solutions as quickly as possible. |
Experimental Protocols
Detailed Methodology: Androgen Receptor (AR) Reporter Gene Assay
This protocol provides a framework for assessing the agonist activity of PF-06260414 while incorporating best practices for its temperature sensitivity.
1. Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or PC3) stably expressing the human androgen receptor and an AR-responsive reporter construct (e.g., luciferase).
-
Maintain cells in the recommended growth medium. For the experiment, switch to a phenol red-free medium supplemented with charcoal-stripped serum to reduce background androgenic activity.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight at 37°C, 5% CO₂.
2. Compound Preparation (Temperature-Controlled):
-
Retrieve a single-use aliquot of PF-06260414 stock solution (e.g., 10 mM in DMSO) from the -80°C freezer and thaw on ice.
-
Prepare a dilution series of PF-06260414. All dilution steps should be performed using pre-chilled, phenol red-free assay medium in tubes kept on an ice block.
-
Prepare a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control (e.g., 0.1% DMSO in medium) in the same manner.
3. Cell Treatment:
-
Carefully remove the culture medium from the plated cells.
-
Gently add the prepared dilutions of PF-06260414, DHT, and vehicle control to the appropriate wells.
-
Immediately return the plate to a 37°C, 5% CO₂ incubator for the desired incubation period (e.g., 18-24 hours).
4. Reporter Gene Measurement (Luciferase):
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Read the luminescence using a plate reader.
5. Data Analysis:
-
Normalize the reporter activity to a co-transfected control or to total protein content if necessary.
-
Plot the dose-response curve for PF-06260414 and calculate the EC₅₀ value.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: General Androgen Receptor (AR) signaling pathway activated by PF-06260414.
Caption: Experimental workflow for handling temperature-sensitive PF-06260414.
References
Validation & Comparative
An Important Clarification on PF-06260414: Initial searches and a review of the scientific literature have conclusively identified PF-06260414 as a Selective Androgen Receptor Modulator (SARM), developed for androgen replacement therapy. There is no scientific evidence to suggest that PF-06260414 is a Nav1.7 inhibitor. Therefore, a direct comparison of PF-06260414 with Nav1.7 inhibitors is not scientifically valid. This guide will proceed by comparing prominent and clinically relevant Nav1.7 inhibitors, a topic of significant interest in the field of pain research.
The voltage-gated sodium channel Nav1.7 has been a focal point for the development of novel analgesics due to its critical role in pain signaling pathways. Genetic studies of individuals with rare pain disorders have provided strong validation for Nav1.7 as a therapeutic target. Gain-of-function mutations are associated with intense pain syndromes, while loss-of-function mutations lead to a congenital inability to experience most forms of pain. This has spurred the development of selective inhibitors aimed at mimicking the pain-free phenotype. This guide provides a comparative overview of three such inhibitors: PF-05089771, vixotrigine (formerly BIIB074), and ST-2427, focusing on their performance, supporting experimental data, and methodologies.
Quantitative Comparison of Nav1.7 Inhibitors
The following tables summarize the available quantitative data for PF-05089771, vixotrigine, and ST-2427, providing a basis for comparison of their potency, selectivity, and clinical development status.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Other Nav Subtypes | Reference |
| PF-05089771 | hNav1.7 | 11 | >1000-fold vs. hNav1.5 and hNav1.8; 10-fold vs. hNav1.2; ~900-fold vs. hNav1.3 and hNav1.4 | [1][2][3] |
| mNav1.7 | 8 | - | [2] | |
| rNav1.7 | 171 | - | [2] | |
| Vixotrigine (BIIB074) | hNav1.7 | Use-dependent IC50: 1,760 - 5,120 (1.76 - 5.12 µM) | Broad-spectrum inhibitor of Nav subtypes | |
| ST-2427 | hNav1.7 | Data not publicly available | Highly selective for Nav1.7 |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Species | Efficacy | Reference |
| PF-05089771 | Inherited Erythromelalgia (IEM) derived iPSC sensory neurons | In vitro | Blocks spontaneous firing | |
| Vixotrigine (BIIB074) | Freund's Complete Adjuvant (FCA) induced hypersensitivity | Rat | Dose-related reversal of hypersensitivity (MED50 = 1 mg/kg) | |
| ST-2427 | Data not publicly available | - | - |
Table 3: Clinical Trial Overview
| Compound | Phase | Indication(s) | Key Outcomes | Reference |
| PF-05089771 | Phase II | Painful Diabetic Peripheral Neuropathy | Did not show a statistically significant improvement in pain scores compared to placebo. | |
| Phase II | Postoperative dental pain | Statistically significant improvement vs. placebo, but half as efficacious as ibuprofen. | ||
| Phase II | Inherited Erythromelalgia | Decrease in heat-induced pain compared to placebo in a small study (n=5). | ||
| Healthy Volunteers | Evoked pain models | Did not demonstrate analgesic properties alone or with pregabalin. | ||
| Vixotrigine (BIIB074) | Phase III | Trigeminal Neuralgia | Ongoing/planned studies to evaluate efficacy and safety. | |
| Phase II | Lumbosacral Radiculopathy | Met primary endpoint, significantly reducing daily neuropathic pain. | ||
| Phase II | Erythromelalgia, Neuropathic Pain | Under investigation. | ||
| ST-2427 | Phase I | Moderate to severe pain | To evaluate safety, tolerability, and pharmacokinetics in healthy adults. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Role of Nav1.7 in the pain signaling pathway from the periphery to the central nervous system.
Caption: A typical drug discovery and development workflow for a Nav1.7 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of Nav1.7 inhibitors.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.7 channels.
Materials:
-
HEK293 cells stably expressing human Nav1.7 channels.
-
Whole-cell patch-clamp setup (amplifier, digitizer, microscope).
-
Borosilicate glass capillaries.
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic).
-
Poly-D-Lysine coated glass coverslips.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.7 cells in DMEM supplemented with 10% FBS, antibiotics, and a selection agent. Plate cells onto poly-D-lysine coated glass coverslips 24-48 hours prior to recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Set the holding potential to -120 mV to ensure channels are in the resting state.
-
Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20-50 ms).
-
-
Compound Application:
-
Prepare serial dilutions of the test compound in the external solution.
-
Apply each concentration to the cell via a perfusion system, allowing sufficient time (typically 2-5 minutes) to reach steady-state block.
-
Record the Nav1.7 current at each concentration using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current for each compound concentration.
-
Normalize the peak currents to the baseline (pre-compound) current.
-
Plot the normalized current as a function of the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To evaluate the efficacy of a test compound in reducing thermal hyperalgesia in a rodent model of inflammatory pain.
Materials:
-
Male Sprague Dawley or Wistar rats (or mice).
-
Complete Freund's Adjuvant (CFA).
-
Plantar test apparatus (for measuring thermal withdrawal latency).
-
Test compound and vehicle.
Procedure:
-
Baseline Measurement: Acclimatize animals to the testing environment. Measure the baseline paw withdrawal latency to a radiant heat source for both hind paws.
-
Induction of Inflammation: Under brief isoflurane anesthesia, inject 20-150 µL of CFA subcutaneously into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.
-
Post-CFA Measurement: At a predetermined time after CFA injection (e.g., 24 hours), measure the paw withdrawal latency again to confirm the development of thermal hyperalgesia (a significant decrease in latency in the CFA-injected paw).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).
-
Efficacy Testing: At various time points after compound administration, measure the paw withdrawal latency.
-
Data Analysis: Calculate the percent reversal of hyperalgesia using the formula: % Reversal = [(Latency_post-drug - Latency_post-CFA) / (Latency_baseline - Latency_post-CFA)] * 100.
Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the effect of a test compound on mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
Male Sprague Dawley or Wistar rats.
-
Surgical instruments.
-
Chromic gut sutures (4-0).
-
Von Frey filaments or an electronic von Frey apparatus.
-
Test compound and vehicle.
Procedure:
-
Baseline Measurement: Acclimatize animals to the testing apparatus. Determine the baseline paw withdrawal threshold to mechanical stimulation for both hind paws.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-CCI Measurement: Allow the animals to recover for several days (e.g., 7-14 days). Measure the paw withdrawal threshold to confirm the development of mechanical allodynia (a significant decrease in the threshold in the paw ipsilateral to the nerve injury).
-
Compound Administration: Administer the test compound or vehicle.
-
Efficacy Testing: At various time points after dosing, measure the paw withdrawal threshold.
-
Data Analysis: Calculate the percent reversal of allodynia using a similar formula to the CFA model, substituting withdrawal thresholds for latencies.
References
Comparison of PF-06424439 and a Positive Control, Compound 122, as DGAT2 Inhibitors
An important clarification regarding the compound of interest: Initial research indicates that PF-06260414 is a Selective Androgen Receptor Modulator (SARM)[1][2][3][4][5]. However, the broader context of validating efficacy against a known positive control in the provided topic aligns well with research on a similarly named compound, PF-06424439 , which is a known Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor. This guide will proceed with the analysis of PF-06424439 as the compound of interest to align with the core requirement of comparing efficacy against a positive control in a well-defined enzymatic pathway.
This guide provides a comparative analysis of the efficacy of PF-06424439 against a known positive control, Compound 122, another potent and selective DGAT2 inhibitor. The data presented is based on in vitro assays designed to measure the inhibition of the DGAT2 enzyme.
Data Presentation: Quantitative Efficacy of DGAT2 Inhibitors
The following table summarizes the key quantitative data for PF-06424439 and Compound 122. This data is essential for comparing their potency and mechanism of inhibition.
| Parameter | PF-06424439 | Compound 122 |
| Target | Diacylglycerol O-acyltransferase 2 (DGAT2) | Diacylglycerol O-acyltransferase 2 (DGAT2) |
| IC₅₀ | 16.7 nM (apparent inhibition constant, Kᵢ*app) | Not explicitly provided, but identified as a potent inhibitor |
| Mechanism of Action | Slowly reversible, time-dependent, noncompetitive with respect to acyl-CoA | Appears to act competitively against oleoyl-CoA |
| Key Findings | Long residence time inhibitor with a two-step binding mechanism. | Effectively reduces enzymatic activity and de novo triglyceride synthesis in DGAT2-overexpressing cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize DGAT2 inhibitors.
In Vitro DGAT2 Enzyme Activity Assay (Radiometric)
This assay measures the enzymatic activity of DGAT2 by quantifying the formation of radiolabeled triacylglycerol (TAG) from its substrates.
-
Materials:
-
Microsomal preparations containing human DGAT2 enzyme.
-
[¹⁴C]-oleoyl-CoA (radiolabeled substrate).
-
1,2-dioleoyl-sn-glycerol (diacylglycerol substrate).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mg/mL fatty acid-free BSA).
-
Test compounds (PF-06424439, Compound 122) dissolved in DMSO.
-
Scintillation cocktail.
-
-
Procedure:
-
The reaction is initiated by adding the microsomal preparation to the assay buffer containing the substrates and varying concentrations of the test compound or vehicle (DMSO).
-
The mixture is incubated for a specific duration (e.g., 10-20 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., isopropanol:heptane:water).
-
The lipid phase containing the radiolabeled TAG is separated by liquid-liquid extraction or thin-layer chromatography (TLC).
-
The amount of radioactivity in the TAG fraction is quantified using a scintillation counter.
-
The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Triglyceride Synthesis Assay
This assay assesses the ability of an inhibitor to block the synthesis of new triglycerides within a cellular context.
-
Materials:
-
HEK293 cells overexpressing DGAT2 or HepG2 cells (human liver cell line).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.
-
[¹⁴C]-acetic acid or [³H]-glycerol (radiolabeled precursors).
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds or vehicle for a predetermined period.
-
A radiolabeled precursor is added to the medium, and the cells are incubated to allow for its incorporation into newly synthesized triglycerides.
-
The cells are washed and then lysed.
-
Lipids are extracted from the cell lysate.
-
The amount of radioactivity incorporated into the triglyceride fraction is measured by scintillation counting.
-
Inhibition of triglyceride synthesis is calculated relative to the vehicle-treated control.
-
Mandatory Visualization
DGAT2 Signaling Pathway and Inhibition
Caption: DGAT2 catalyzes the final step in triglyceride synthesis.
Experimental Workflow for DGAT2 Inhibitor Validation
Caption: Workflow for evaluating the efficacy of DGAT2 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. PF-06260414 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06260414 and Carbamazepine: A Guide for Researchers
An important introductory note: A direct comparative analysis of PF-06260414 and carbamazepine is not feasible in the traditional sense. These two compounds belong to entirely different pharmacological classes and are investigated for unrelated therapeutic indications. PF-06260414 is a selective androgen receptor modulator (SARM) developed for androgen replacement therapy, while carbamazepine is an established anticonvulsant and mood stabilizer used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1][2]
This guide, therefore, provides a detailed, side-by-side overview of each compound to highlight their distinct profiles for the intended scientific audience. The objective is to offer a clear understanding of their individual characteristics, supported by available experimental data.
Section 1: PF-06260414
PF-06260414 is an investigational, nonsteroidal selective androgen receptor modulator (SARM).[1] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects on other tissues.[2] PF-06260414 was under development by Pfizer for androgen replacement therapy.[1]
Mechanism of Action of PF-06260414
PF-06260414 acts as a partial agonist of the androgen receptor (AR). Upon binding to the AR in the cytoplasm, it induces a conformational change, leading to the dissociation of heat shock proteins. The drug-receptor complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. The tissue selectivity of SARMs is hypothesized to be due to their differential interaction with co-regulatory proteins in various tissues.
Figure 1: Signaling pathway of PF-06260414 as a selective androgen receptor modulator.
Pharmacokinetics of PF-06260414
The pharmacokinetic profile of PF-06260414 was evaluated in a first-in-human, single and multiple ascending dose study in healthy male subjects (NCT02070939).
| Parameter | Value |
| Absorption | Fast, with a median Tmax of approximately 1-2 hours. |
| Half-life (t½) | Approximately 6.9 to 12.8 hours. |
| Pharmacokinetics | Time-independent and dose-proportional. |
| Metabolism | Not extensively detailed in the provided search results. |
| Excretion | Not extensively detailed in the provided search results. |
| Table 1: Summary of Pharmacokinetic Parameters for PF-06260414 in Healthy Male Subjects. |
Clinical Data for PF-06260414
The primary clinical trial for PF-06260414 was a Phase I study (NCT02070939) designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.
Experimental Protocol: NCT02070939
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy Western and Japanese male subjects.
-
Intervention:
-
Single Ascending Doses (SAD): 1 to 400 mg.
-
Multiple Ascending Doses (MAD): 3 to 100 mg twice daily (BID).
-
-
Primary Outcome Measures:
-
Safety and tolerability, assessed through adverse events (AEs), physical examinations, vital signs, ECGs, and clinical laboratory results.
-
-
Secondary Outcome Measures:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
Pharmacodynamic effects on hypothalamic-pituitary-gonadal (HPG) axis hormones (total testosterone, free testosterone, estradiol, LH, FSH, SHBG) and other biomarkers (PSA, cholesterol, triglycerides).
-
Key Findings:
-
Safety and Tolerability: PF-06260414 was generally well-tolerated with no serious adverse events reported. The most frequent AEs were an increase in alanine aminotransferase and headache.
-
Pharmacodynamics:
-
Maximum placebo-corrected modulations were observed for total testosterone and sex hormone-binding globulin (SHBG) in the 100 mg BID multiple ascending dose regimen.
-
The study found that SHBG, total testosterone, and HDL were the most sensitive to modulation by PF-06260414.
-
Section 2: Carbamazepine
Carbamazepine is a well-established anticonvulsant and mood-stabilizing drug. It is a first-line treatment for partial seizures and generalized tonic-clonic seizures, as well as trigeminal neuralgia. It is also used in the management of bipolar disorder.
Mechanism of Action of Carbamazepine
The primary mechanism of action of carbamazepine is the blockade of voltage-gated sodium channels. It preferentially binds to the inactivated state of these channels, which stabilizes them and prolongs their refractory period. This action inhibits repetitive and sustained high-frequency firing of neurons, a hallmark of epileptic seizures.
Figure 2: Mechanism of action of carbamazepine on voltage-gated sodium channels.
Pharmacokinetics of Carbamazepine
Carbamazepine exhibits complex pharmacokinetics, including autoinduction of its own metabolism.
| Parameter | Value |
| Absorption | Slow and erratic, but nearly complete. |
| Protein Binding | 70-80% |
| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4, to its active metabolite, carbamazepine-10,11-epoxide. It is a potent inducer of hepatic enzymes, leading to autoinduction and numerous drug interactions. |
| Half-life (t½) | Initial: ~36 hours; Chronic dosing: 12-17 hours due to autoinduction. |
| Excretion | Primarily renal, after extensive metabolism. |
| Table 2: Summary of Pharmacokinetic Parameters for Carbamazepine. |
Carbamazepine Metabolism Pathway
Figure 3: Simplified metabolic pathway of carbamazepine.
Clinical Data for Carbamazepine
Carbamazepine has been extensively studied in numerous clinical trials for epilepsy and trigeminal neuralgia.
Experimental Protocol: Representative Epilepsy Monotherapy Trial
-
Study Design: Randomized, double-blind, controlled trial comparing carbamazepine to another antiepileptic drug (e.g., lamotrigine).
-
Participants: Patients with newly diagnosed epilepsy.
-
Intervention:
-
Carbamazepine initiated at a low dose (e.g., 100-200 mg/day) and titrated upwards over several weeks to a target maintenance dose (e.g., 600-1200 mg/day) based on seizure control and tolerability.
-
-
Primary Outcome Measures:
-
Time to treatment withdrawal for any reason.
-
Time to achieve 6 or 12 months of seizure freedom.
-
-
Secondary Outcome Measures:
-
Incidence and severity of adverse events.
-
Proportion of patients achieving seizure freedom.
-
Efficacy in Epilepsy:
A meta-analysis of 30 randomized controlled trials of carbamazepine monotherapy for focal epilepsy reported the following seizure freedom rates (SFR):
| Timepoint | Aggregated Seizure Freedom Rate (95% CI) |
| 6 months | 58% (49-66%) |
| 12 months | 48% (40-57%) |
| Table 3: Seizure Freedom Rates with Carbamazepine Monotherapy in Focal Epilepsy. |
Efficacy in Trigeminal Neuralgia:
Carbamazepine is highly effective for trigeminal neuralgia. A meta-analysis of 15 studies confirmed its significant efficacy in reducing pain intensity and frequency. In a long-term study over 16 years, carbamazepine was initially effective in 69% of patients.
| Outcome | Result |
| Initial Efficacy | 69% of patients experienced pain relief. |
| Long-term Efficacy (5-16 years) | Remained effective in a subset of initial responders. |
| Most Common Adverse Events | Dizziness, drowsiness, gastrointestinal disturbances. |
| Table 4: Efficacy and Tolerability of Carbamazepine in Trigeminal Neuralgia. |
Summary of Comparison
| Feature | PF-06260414 | Carbamazepine |
| Drug Class | Selective Androgen Receptor Modulator (SARM) | Anticonvulsant, Mood Stabilizer |
| Primary Mechanism | Partial agonist of the androgen receptor. | Blocker of voltage-gated sodium channels. |
| Therapeutic Area | Investigational for androgen replacement therapy. | Epilepsy, neuropathic pain, bipolar disorder. |
| Clinical Status | Investigational (Phase I completed). | Approved and widely used for decades. |
| Key Pharmacokinetic Feature | Dose-proportional pharmacokinetics. | Autoinduction of metabolism. |
| Primary Clinical Effect | Modulation of androgenic hormones. | Reduction of neuronal excitability. |
Conclusion
PF-06260414 and carbamazepine are fundamentally different compounds with distinct molecular targets, mechanisms of action, and clinical applications. PF-06260414 represents a targeted approach to modulating the endocrine system with tissue selectivity, though its development appears to have been discontinued. Carbamazepine is a long-established and effective therapy for central nervous system hyperexcitability, albeit with a complex pharmacokinetic profile and a range of potential side effects. This guide provides a foundational understanding of each molecule, based on available scientific literature, to inform researchers in their respective fields of study.
References
Cross-Validation of PF-06260414 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM), across different cell lines. PF-06260414 acts as a partial agonist of the androgen receptor (AR), a key regulator of various physiological processes. Understanding its activity profile in various cellular contexts is crucial for its development and application in research and therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway and experimental workflows.
Quantitative Data Summary
The activity of PF-06260414 and other relevant SARMs is typically assessed using cell-based transcriptional reporter assays. In these assays, the potency of a compound is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response.
Table 1: In Vitro Activity of PF-06260414 and Other SARMs
| Compound | Cell Line | Assay Type | EC50 (nM) | Efficacy vs. DHT (%) | Reference |
| PF-06260414 | Not Specified | Transcriptional Reporter Assay | ~0.3 | 79 | [1] |
| RAD-140 | PC3 (AR-transfected) | Reporter Gene Assay | 3.99 | Not Reported | [2] |
| GSK-2881078 | PC3 (AR-transfected) | Reporter Gene Assay | 4.44 | Not Reported | [2] |
| GLPG0492 | PC3 (AR-transfected) | Reporter Gene Assay | Not Reported | Not Reported | [2] |
Note: A direct comparison of EC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Signaling Pathway
PF-06260414 modulates the canonical androgen receptor signaling pathway. The binding of PF-06260414 to the androgen receptor in the cytoplasm initiates a cascade of events leading to the regulation of target gene expression.
Experimental Workflow
The activity of PF-06260414 is typically determined using a reporter gene assay. This workflow outlines the key steps involved in such an experiment.
Experimental Protocols
Androgen Receptor (AR) Transcriptional Activation Assay (Reporter Gene Assay)
This protocol is a standard method for determining the agonist or antagonist activity of compounds on the androgen receptor.
1. Cell Culture and Seeding:
-
Prostate cancer cell lines such as LNCaP (AR-positive) or PC-3 (AR-negative, requires co-transfection of an AR expression vector) are commonly used.[3]
-
Cells are cultured in appropriate media (e.g., RPMI-1640 for LNCaP, F-12K for PC-3) supplemented with fetal bovine serum (FBS) and antibiotics.
-
For the assay, cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experiment.
2. Transfection (for AR-negative cells like PC-3):
-
Cells are co-transfected with an AR expression plasmid and a reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be co-transfected for normalization of transfection efficiency.
-
Transfection is typically performed using lipid-based transfection reagents.
3. Compound Treatment:
-
After an appropriate incubation period post-transfection (for transfected cells) or post-seeding (for cells endogenously expressing AR), the culture medium is replaced with a medium containing low levels of androgens (e.g., using charcoal-stripped FBS).
-
Cells are then treated with serial dilutions of PF-06260414 or other test compounds. A known AR agonist like dihydrotestosterone (DHT) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
4. Incubation:
-
The cells are incubated with the compounds for a sufficient period (typically 24-48 hours) to allow for AR-mediated transcriptional activation of the reporter gene.
5. Luciferase Assay:
-
Following incubation, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
If a normalization control (e.g., Renilla luciferase) was used, its activity is also measured.
6. Data Analysis:
-
The raw luminescence units are normalized to the control reporter activity (if applicable) and/or to cell viability.
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value and the maximal efficacy.
Cross-Validation in Different Cell Lines
To thoroughly assess the activity and selectivity of PF-06260414, it is essential to perform these assays in a panel of cell lines with varying androgen receptor status:
-
AR-positive, androgen-sensitive prostate cancer cells (e.g., LNCaP): These cells are expected to show a robust response to PF-06260414.
-
AR-positive, castration-resistant prostate cancer cells (e.g., C4-2): Evaluating activity in these cells can provide insights into the potential efficacy in more advanced disease states.
-
AR-negative prostate cancer cells (e.g., PC-3, DU-145): These cells should not respond to PF-06260414 unless they are engineered to express AR. They serve as crucial negative controls to confirm the AR-dependent mechanism of action.
-
Non-prostate cell lines (e.g., muscle or bone precursor cells): Testing in these cell lines can help to elucidate the tissue-selective properties of the SARM.
By comparing the activity of PF-06260414 across these different cell lines and against other SARMs, researchers can gain a comprehensive understanding of its pharmacological profile, which is critical for its further development and clinical application.
References
Erroneous Premise: PF-06260414 is Not a Nav1.7 Blocker
It is imperative to clarify a fundamental inaccuracy in the premise of the requested comparison. PF-06260414 is not a Nav1.7 blocker. Extensive research and clinical data identify PF-06260414 as a Selective Androgen Receptor Modulator (SARM) .[1][2] SARMs are a class of therapeutic compounds that bind to androgen receptors and exhibit tissue-selective activation. They are being investigated for conditions such as muscle wasting and osteoporosis.[3][4]
Nav1.7 blockers, conversely, are a distinct class of drugs that target the voltage-gated sodium channel Nav1.7.[5] This channel is predominantly expressed in peripheral neurons and plays a critical role in pain signaling. Therefore, Nav1.7 blockers are being developed as non-opioid analgesics for various pain conditions.
Due to their fundamentally different mechanisms of action and therapeutic targets, a direct performance comparison between PF-06260414 and first-generation Nav1.7 blockers is not scientifically valid or meaningful. The experimental protocols and performance benchmarks for a SARM and a pain therapeutic are entirely different.
This guide will therefore provide two separate, detailed overviews: one for the SARM PF-06260414 and another for first-generation Nav1.7 blockers. This will offer a comprehensive understanding of each compound class as requested by the audience of researchers, scientists, and drug development professionals.
Overview of PF-06260414: A Selective Androgen Receptor Modulator
PF-06260414 is an orally active, nonsteroidal selective androgen receptor modulator (SARM) that was under investigation by Pfizer for androgen replacement therapy and potentially for conditions like cachexia. Its development was discontinued after Phase I clinical trials.
Mechanism of Action
As a SARM, PF-06260414 is designed to selectively bind to androgen receptors (AR) in specific tissues, such as muscle and bone, while having minimal effects on other tissues like the prostate. The binding of PF-06260414 to the AR initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins, translocation to the nucleus, and dimerization. This complex then regulates the transcription of specific genes, leading to anabolic effects in the target tissues.
Clinical Data Summary
The primary source of clinical data for PF-06260414 comes from a first-in-human, single and multiple ascending dose study in healthy male subjects (NCT02070939).
Table 1: Pharmacokinetic and Safety Data for PF-06260414
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Absorption (Tmax) | ~1-2 hours | |
| Half-life (t½) | ~6.9 to 12.8 hours | |
| Safety & Tolerability | ||
| Serious Adverse Events | None reported | |
| Most Frequent AEs | Increased alanine aminotransferase, headache | |
| Pharmacodynamics | ||
| Key Modulations | Decreased HDL, Decreased SHBG, Decreased Total Testosterone |
Experimental Protocols
First-in-Human Clinical Trial (NCT02070939) Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy Western and Japanese male subjects.
-
Intervention:
-
Single Ascending Doses (SAD): 1 to 400 mg.
-
Multiple Ascending Doses (MAD): 3 to 100 mg twice daily (BID).
-
-
Assessments:
-
Safety and Tolerability: Monitored through adverse events (AEs), physical examinations, vital signs, ECGs, and clinical laboratory results.
-
Pharmacokinetics (PK): Plasma samples were collected to determine parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics (PD): Blood samples were analyzed for changes in hypothalamic-pituitary-gonadal (HPG) axis hormones (e.g., total testosterone, SHBG, LH, FSH) and other biomarkers.
-
Overview of First-Generation Nav1.7 Blockers
First-generation Nav1.7 blockers are small molecules designed to inhibit the Nav1.7 sodium channel, a genetically validated target for pain. Gain-of-function mutations in the SCN9A gene (which encodes Nav1.7) cause inherited pain syndromes, while loss-of-function mutations result in a congenital inability to feel pain. This has made Nav1.7 a highly attractive target for the development of novel analgesics.
Mechanism of Action
Nav1.7 channels are voltage-gated sodium channels that are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. They act as threshold channels, amplifying small depolarizations at nerve endings to initiate a pain signal. By blocking these channels, Nav1.7 inhibitors prevent the transmission of pain signals from the periphery to the central nervous system.
Challenges and Clinical Development
Despite the strong genetic validation, the clinical development of first-generation Nav1.7 blockers has been challenging. Many compounds have failed to demonstrate significant efficacy in clinical trials for various pain conditions, including diabetic neuropathy and postoperative pain.
Several factors may contribute to this lack of translation from preclinical models to clinical success:
-
Selectivity: Achieving high selectivity for Nav1.7 over other sodium channel subtypes (e.g., those in the heart and central nervous system) is difficult.
-
Pharmacokinetics: Issues such as high plasma protein binding may lead to insufficient free drug concentrations at the target site.
-
Complexity of Pain: The role of Nav1.7 may be more nuanced in chronic pain states compared to acute pain.
Table 2: Examples of First-Generation Nav1.7 Blockers and Clinical Trial Outcomes
| Compound | Developer | Indication(s) Studied | Outcome | Reference |
| PF-05089771 | Pfizer | Diabetic Peripheral Neuropathy, Postoperative Pain | Failed to meet primary endpoints in several studies; development terminated. | |
| Vixotrigine (BIIB074) | Biogen | Trigeminal Neuralgia, Small Fiber Neuropathy | Mixed results; some positive signals but has not yet led to approval. | |
| Funapide | Xenon Pharma | Osteoarthritis, Postherpetic Neuralgia | Did not demonstrate sufficient efficacy in Phase II trials. |
Experimental Protocols
Preclinical Assessment of Nav1.7 Blocker Efficacy (General Methodology)
A common preclinical approach to evaluate the efficacy of Nav1.7 blockers involves using animal models of pain.
-
Model: Rodent models of inflammatory pain (e.g., Complete Freund's Adjuvant-induced inflammation) or neuropathic pain (e.g., Chronic Constriction Injury).
-
Intervention: Administration of the Nav1.7 blocker via a relevant route (e.g., oral, intravenous).
-
Assessments:
-
Thermal Hyperalgesia: Measuring the latency of paw withdrawal from a heat source (e.g., Hargreaves test).
-
Mechanical Allodynia: Assessing the paw withdrawal threshold in response to a non-painful mechanical stimulus (e.g., von Frey filaments).
-
-
Workflow:
-
Induce the pain state in the animal model.
-
Establish a baseline pain response.
-
Administer the Nav1.7 blocker or a vehicle control.
-
Measure pain responses at various time points post-administration.
-
Compare the responses between the treated and control groups to determine analgesic efficacy.
-
References
- 1. PF-06260414 - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators (SARMs) Effects on Physical Performance: A Systematic Review of Randomized Control Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-06260414 and GDC-0310: A Guide for Researchers
An Important Note on Direct Comparison: Before delving into the specifics of PF-06260414 and GDC-0310, it is crucial for researchers and drug development professionals to understand that these two compounds have fundamentally different mechanisms of action and were developed for distinct therapeutic indications. PF-06260414 is a selective androgen receptor modulator (SARM), while GDC-0310 is a selective inhibitor of the Nav1.7 sodium channel. Consequently, a direct head-to-head comparison of their biological efficacy is not feasible. This guide, therefore, provides a comprehensive parallel overview of their pharmacological, pharmacokinetic, and clinical profiles to aid researchers in understanding their individual characteristics and potential applications.
PF-06260414: A Selective Androgen Receptor Modulator
PF-06260414 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that was under investigation for androgen replacement therapy and for conditions associated with muscle weakening.[1][2] As a partial agonist of the androgen receptor (AR), it was designed to elicit the anabolic effects of androgens on muscle and bone with fewer of the undesirable side effects on other tissues.[2] The clinical development of PF-06260414 was discontinued after Phase 1 trials.
Quantitative Data Summary for PF-06260414
| Parameter | Value | Species/Assay |
| Mechanism of Action | Selective Androgen Receptor Modulator (SARM); Partial Agonist | - |
| In Vitro Potency | EC50: ~0.3 nM (79% efficacy vs. DHT) | Cell-based transcriptional reporter assay |
| Binding Specificity | Potent AR binding; no binding to estrogen receptor (ER) or mineralocorticoid receptor (MR); weak binding to progesterone receptor (PR) | In vitro binding assays |
| Human Pharmacokinetics | ||
| Median Tmax | 1-2 hours | Healthy male subjects |
| Mean t1/2 | 6.9 to 12.8 hours | Healthy male subjects |
Signaling Pathway of PF-06260414
PF-06260414 exerts its effects through the androgen receptor signaling pathway. As a SARM, it binds to the androgen receptor, leading to a conformational change, dissociation from heat shock proteins, and translocation to the nucleus where it modulates the transcription of target genes.
GDC-0310: A Selective Nav1.7 Inhibitor
GDC-0310 is a selective, acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[3] The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling.[3] Due to its role in human pain syndromes, Nav1.7 has been a key target for the development of novel analgesics. The clinical development of GDC-0310 was also discontinued after the completion of Phase 1 trials.
Quantitative Data Summary for GDC-0310
| Parameter | Value | Species/Assay |
| Mechanism of Action | Selective Nav1.7 Inhibitor | - |
| In Vitro Potency | IC50: 0.6 nM | hNav1.7 |
| Selectivity | >63-fold vs. hNav1.1, hNav1.2, hNav1.5~330-fold vs. Nav1.6~6-fold vs. hNav1.4 | - |
| Preclinical Pharmacokinetics | ||
| t1/2 (rat) | 5 hours (5 mg/kg, IV) | Sprague-Dawley rats |
| t1/2 (dog) | 46 hours (1 mg/kg, IV) | Beagle dogs |
| t1/2 (cynomolgus monkey) | 4.4 hours (2 mg/kg, IV) | Cynomolgus monkeys |
Signaling Pathway Targeted by GDC-0310
GDC-0310 targets the Nav1.7 sodium channel, which is a key component in the propagation of action potentials along nociceptive neurons. By inhibiting Nav1.7, GDC-0310 is designed to reduce the transmission of pain signals.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., PF-06260414) to the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptor is prepared, typically from rat ventral prostate cytosol or a recombinant human androgen receptor ligand-binding domain.
-
Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), is used as the tracer.
-
Competition Assay: A constant concentration of the androgen receptor and [3H]-DHT are incubated with increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated. A common method is the use of hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition
Objective: To measure the inhibitory effect of a test compound (e.g., GDC-0310) on the function of the Nav1.7 sodium channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human Nav1.7 channel is used.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The cell is bathed in an external solution.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Nav1.7 currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then depolarizing it to a potential that activates the channels (e.g., -10 mV).
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition: The sodium current flowing through the Nav1.7 channels is recorded before and after the application of the test compound.
-
Data Analysis: The percentage of inhibition of the peak sodium current is calculated for each concentration of the test compound. This data is then used to generate a concentration-response curve and determine the IC50 value.
Conclusion
PF-06260414 and GDC-0310 represent two distinct approaches to drug development, targeting the androgen receptor for anabolic effects and the Nav1.7 channel for analgesia, respectively. While neither compound has progressed to later stages of clinical development, the data gathered from their preclinical and early clinical evaluation provides valuable insights for researchers in the fields of endocrinology and pain management. This guide serves as a comparative resource to facilitate a deeper understanding of these molecules and to inform future research and development efforts.
References
A Guide to the Published Data on PF-06260414: A Foundational Data Summary
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive summary of the published data on PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM). The information presented here is primarily based on the first-in-human clinical trial sponsored by Pfizer (NCT02070939) and its corresponding publication by Bhattacharya et al. (2016).
Important Note on Reproducibility: To date, the primary data on the safety, pharmacokinetics, and pharmacodynamics of PF-06260414 in humans originates from a single, industry-sponsored study. Independent replication of these findings in subsequent clinical or preclinical studies has not been identified in the public domain. Therefore, this guide serves as a detailed overview of the foundational data, with the understanding that its reproducibility has not yet been independently established.
Mechanism of Action
PF-06260414 is designed to selectively bind to and activate androgen receptors (AR) in specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in tissues like the prostate.[1] As a partial agonist of the AR, it competes with endogenous androgens like dihydrotestosterone (DHT) for binding.[2] Upon binding, the PF-06260414-AR complex is thought to translocate to the nucleus and modulate the transcription of target genes, leading to its tissue-selective effects.[2]
Signaling pathway of PF-06260414.
Data Presentation
The following tables summarize the key pharmacokinetic, pharmacodynamic, and safety data from the first-in-human study of PF-06260414.
Table 1: Pharmacokinetic Properties of PF-06260414[3]
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Dose Range | 1 to 400 mg | 3 to 100 mg BID |
| Time to Maximum Concentration (Tmax) | ~1-2 hours | Not explicitly stated, but absorption is described as fast. |
| Mean Half-life (t½) | ~6.9 to 12.8 hours | Not explicitly stated, but PK properties were time-independent. |
| Dose Proportionality | Yes | Yes |
| Ethnic Differences (Japanese vs. Western) | Cmax and AUCτ geometric means in Japanese subjects were 98.6% and 79.5% higher, respectively. | Not explicitly stated for MAD, but HPG axis modulation was similar. |
Table 2: Pharmacodynamic Effects of PF-06260414 (Multiple Ascending Doses)[3]
| Biomarker | Maximum Placebo-Corrected Modulation (at 100 mg BID) |
| Total Testosterone | Modulated |
| Sex Hormone-Binding Globulin (SHBG) | Modulated |
| High-Density Lipoprotein (HDL) | Modulated |
Note: The precise quantitative values for the maximum placebo-corrected modulations were not detailed in the primary publication.
Table 3: Reported Adverse Events (AEs) in the First-in-Human Study
| Adverse Event | Frequency | Severity |
| Increase in Alanine Aminotransferase (ALT) | 7 subjects | Mild; one subject had an elevation >4 times the upper limit of normal. |
| Headache | 3 subjects | Mild |
Note: No serious adverse events (SAEs) were reported in the study.
Experimental Protocols
The data presented above were generated from a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male subjects.
Study Design
-
Single Ascending Dose (SAD) Phase: Healthy male subjects received a single oral dose of PF-06260414 (ranging from 1 to 400 mg) or a placebo.
-
Multiple Ascending Dose (MAD) Phase: Healthy male subjects received twice-daily (BID) oral doses of PF-06260414 (ranging from 3 to 100 mg) or a placebo for a specified duration.
-
Additional Cohorts: The study also included a 60 mg once-daily cohort and a cohort of Japanese subjects receiving 30 mg BID.
Key Methodologies
-
Pharmacokinetic Analysis: Plasma samples were collected at various time points after dosing to determine the concentrations of PF-06260414. Standard non-compartmental analysis was used to calculate pharmacokinetic parameters such as Tmax, t½, Cmax, and AUC.
-
Pharmacodynamic Analysis: Blood samples were collected to measure levels of hypothalamic-pituitary-gonadal (HPG) axis hormones, including total testosterone and sex hormone-binding globulin (SHBG). Lipids, including HDL, were also assessed.
-
Safety and Tolerability Assessment: This was evaluated through the monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory results (including liver function tests like ALT).
First-in-human study workflow.
Comparison with Other Alternatives
Direct comparative studies of PF-06260414 against other SARMs or anabolic agents in a clinical setting have not been published. Reviews of the SARM class of compounds indicate that effects such as reductions in HDL and testosterone levels, and elevations in liver enzymes, are potential class effects observed with other SARMs as well. However, without head-to-head trials, the relative potency and safety profile of PF-06260414 compared to other SARMs remains undetermined. The development of PF-06260414 appears to have been discontinued in Phase I.
References
A critical review of small molecule inhibitors targeting the voltage-gated sodium channel Nav1.7 for pain management reveals a complex landscape of drug development. While numerous compounds have been investigated, the promise of a highly effective and selective Nav1.7 inhibitor for clinical use remains largely unfulfilled. This guide provides a comparative analysis of prominent small molecule Nav1.7 inhibitors, detailing their performance based on available preclinical and clinical data. It also addresses the misclassification of PF-06260414, a selective androgen receptor modulator (SARM), within this therapeutic category.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. [1][2][3][4]Preferentially expressed in peripheral sensory neurons, Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials. [2]The crucial role of Nav1.7 in pain perception is underscored by human genetic studies. Gain-of-function mutations in the SCN9A gene lead to debilitating pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This has made Nav1.7 a highly attractive target for the development of novel analgesics.
However, the development of subtype-selective Nav1.7 inhibitors has been challenging due to the high degree of homology among the nine different Nav channel subtypes. Lack of selectivity can lead to off-target effects, such as cardiovascular issues (Nav1.5) or central nervous system disturbances (Nav1.1, Nav1.2, and Nav1.6).
The Misidentification of PF-06260414
Initial searches for a comparative study including PF-06260414 as a Nav1.7 inhibitor revealed a significant discrepancy. PF-06260414 is, in fact, a nonsteroidal selective androgen receptor modulator (SARM) that was investigated for androgen replacement therapy. Its mechanism of action involves the selective modulation of androgen receptors to regulate gene expression, with potential applications in conditions like muscle wasting. There is no scientific evidence to suggest that PF-06260414 acts as a Nav1.7 inhibitor. Therefore, a direct comparative study of its performance against Nav1.7 inhibitors is not scientifically valid.
Comparative Analysis of Small Molecule Nav1.7 Inhibitors
Despite the challenges, several small molecule Nav1.7 inhibitors have progressed through preclinical and clinical development. The following table summarizes key quantitative data for a selection of these compounds. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Target | IC50 (nM) | Selectivity | Development Phase | Key Findings |
| PF-05089771 | hNav1.7 | 11 - 15 | >600-fold vs. Nav1.3, 1.4, 1.5, 1.8; Modest vs. Nav1.2 (~8-fold) & 1.6 (~11-fold) | Phase II (Diabetic Peripheral Neuropathy) | Showed less efficacy than pregabalin and no significant difference from placebo in a Phase II trial. |
| DWP-17061 | Nav1.7 | 31 | Highly selective in vitro and in vivo. | Preclinical | Demonstrated analgesic efficacy in a Freund's complete adjuvant (FCA) mouse model of inflammatory pain. |
| GNE-0439 | Nav1.7 | < 100 | Data not specified | Preclinical | Identified through a mechanism-specific assay designed to find selective blockers. |
| Lacosamide | Nav1.1, Nav1.7 | Data not specified | Stabilizes the slow-inactivated state. | Approved (Antiepileptic) | FDA-approved antiepileptic drug with some application in pain management. Phase 3 study for small fiber neuropathy had mixed results. |
| Compound 194 | Indirect Nav1.7 inhibitor | Data not specified | Acts by inhibiting CRMP2 SUMOylation, which selectively reduces Nav1.7 currents. | Preclinical | Reverses mechanical allodynia in a chronic constriction injury (CCI) model of neuropathic pain. |
Experimental Protocols
The evaluation of Nav1.7 inhibitors involves a range of in vitro and in vivo experimental protocols to determine their potency, selectivity, and efficacy.
In Vitro Assays
-
Electrophysiology Assays: The gold standard for characterizing ion channel modulators is the patch-clamp technique. Automated high-throughput electrophysiology platforms, such as the SyncroPatch 768PE and IonWorks, are used to measure the inhibitory effect of compounds on Nav1.7 channels expressed in cell lines (e.g., HEK-293). These assays can determine the IC50 value, which is the concentration of the inhibitor required to block 50% of the channel's current.
-
Membrane Potential Assays: These are fluorescence-based high-throughput screening (HTS) assays that measure changes in the cell membrane potential upon channel activation. They are useful for initial screening of large compound libraries.
-
Selectivity Assays: To determine the selectivity of a compound, its inhibitory activity is tested against a panel of other Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.6).
In Vivo Models
-
Inflammatory Pain Models: These models involve inducing inflammation in animals, typically rodents, to assess the analgesic effects of the test compound. Common models include the injection of Complete Freund's Adjuvant (CFA) or carrageenan into the paw.
-
Neuropathic Pain Models: These models mimic chronic pain caused by nerve damage. The Chronic Constriction Injury (CCI) model, where the sciatic nerve is loosely ligated, is a widely used example.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models: The administration of chemotherapeutic agents like paclitaxel is used to induce neuropathic pain and evaluate the efficacy of Nav1.7 inhibitors in this context.
Signaling Pathways and Experimental Workflows
Conclusion
The pursuit of selective Nav1.7 inhibitors for pain management remains a significant endeavor in pharmaceutical research. While the initial premise of comparing PF-06260414 with Nav1.7 inhibitors was based on a misunderstanding of its pharmacological target, the broader field of Nav1.7 inhibitor development continues to evolve. The challenges of achieving high selectivity and translating preclinical efficacy into clinical success are substantial. Future directions may involve the development of novel chemical scaffolds, the exploration of allosteric modulation, and the use of more predictive preclinical models to better anticipate clinical outcomes. The indirect inhibition of Nav1.7 through associated proteins, as seen with compound 194, also presents a promising alternative strategy. Continued research is essential to unlock the full therapeutic potential of targeting Nav1.7 for the treatment of chronic pain.
References
Safety Operating Guide
Information Not Available for PF2562
Efforts to locate specific safety and disposal information for a substance identified as "PF2562" have been unsuccessful. Extensive searches for a safety data sheet (SDS) or any other reliable documentation for a chemical with this identifier have not yielded any specific results.
This suggests that "this compound" may be an internal research code, a shorthand notation not in public use, or an incorrect identifier. Without accurate identification of the chemical, it is not possible to provide the essential safety, handling, and disposal procedures you have requested.
Providing generic disposal information would be irresponsible and potentially hazardous. The proper disposal procedures for any chemical are highly dependent on its specific physical, chemical, and toxicological properties. Misinformation could lead to dangerous reactions, environmental contamination, and non-compliance with regulatory requirements.
To obtain the necessary information, please consider the following steps:
-
Verify the Identifier: Double-check the name "this compound" for any typographical errors.
-
Consult the Source: The most reliable source of information will be the manufacturer or supplier of the substance. They are legally obligated to provide a safety data sheet (SDS) which will contain detailed information on:
-
Hazards Identification
-
First-Aid Measures
-
Fire-Fighting Measures
-
Accidental Release Measures
-
Handling and Storage
-
Exposure Controls/Personal Protection
-
Physical and Chemical Properties
-
Stability and Reactivity
-
Toxicological Information
-
Ecological Information
-
Disposal Considerations
-
Transport Information
-
Regulatory Information
-
-
Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department is a valuable resource for guidance on the proper handling and disposal of laboratory chemicals and can assist in identifying unknown substances.
Once the chemical identity of this compound is known and a corresponding SDS is obtained, a comprehensive response addressing your requirements for data presentation, experimental protocols, and visualizations can be provided.
Safeguarding Your Research: A Comprehensive Guide to Handling PF2562
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of PF2562, a non-catechol dopamine D1 receptor agonist utilized in laboratory research. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE) for this compound
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS) provided by the manufacturer.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from splashes or airborne particles of the solid compound. |
| Hand Protection | Chemical impermeable gloves | Prevents skin contact and absorption. The specific glove material should be selected based on the solvent used to dissolve this compound. |
| Body Protection | Laboratory coat or other suitable protective clothing | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | Not specified for normal handling, but a dust mask may be appropriate if significant dust is generated. | Use in a well-ventilated area to avoid inhalation of dust. For spills or significant aerosol generation, a respirator may be necessary. |
Operational Plan for Handling this compound
A clear and concise operational plan is crucial for the safe and efficient use of this compound in a laboratory setting. This includes procedures for handling, storage, and managing accidental spills.
Handling Procedures
| Step | Procedure |
| 1. Preparation | Work in a well-ventilated area, such as a chemical fume hood. |
| 2. Weighing | Handle the solid compound carefully to avoid the formation of dust. |
| 3. Dissolving | When preparing solutions, add the solvent to the this compound solid slowly to prevent splashing. |
| 4. General Hygiene | Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Storage Plan
| Aspect | Guideline |
| Container | Store in a tightly closed, original container. |
| Location | Keep in a dry, cool, and well-ventilated place. |
| Incompatibilities | Store away from incompatible materials (the specific incompatibilities are not detailed in the available SDS, so general good laboratory practice for storing chemicals should be followed). |
Accidental Release Measures
| Step | Action |
| 1. Personnel Safety | Ensure adequate ventilation and wear appropriate personal protective equipment. |
| 2. Containment | Prevent further leakage or spillage if safe to do so. |
| 3. Cleanup | Collect spillage and place it in a suitable, closed container for disposal. Avoid generating dust. |
| 4. Environmental Protection | Do not let the product enter drains. |
Disposal Plan for this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material should be collected and arranged for disposal by a licensed professional waste disposal service. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., pipette tips, gloves, labware) should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, labeled, and sealed container for hazardous waste pickup. |
| Empty Containers | Empty containers may retain product residue. They should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers. |
Experimental Workflow for In-Vitro Studies with this compound
The following diagram illustrates a typical experimental workflow for using this compound in an in-vitro cell-based assay, such as a cAMP assay, based on its known function as a dopamine D1 receptor agonist.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
